molecular formula C22H28N2O3 B12392681 Methoxyfenozide-d9

Methoxyfenozide-d9

Cat. No.: B12392681
M. Wt: 377.5 g/mol
InChI Key: QCAWEPFNJXQPAN-MSLVINFGSA-N
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Description

Methoxyfenozide-d9 is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

377.5 g/mol

IUPAC Name

N-tert-butyl-2,4,6-trideuterio-N'-(3-methoxy-2-methylbenzoyl)-3,5-bis(trideuteriomethyl)benzohydrazide

InChI

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25)/i1D3,2D3,11D,12D,13D

InChI Key

QCAWEPFNJXQPAN-MSLVINFGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C

Origin of Product

United States

Foundational & Exploratory

Methoxyfenozide-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the deuterated insecticide analogue, Methoxyfenozide-d9, focusing on its principal applications as an internal standard in analytical chemistry and its role in toxicological and environmental fate studies.

This compound is the deuterium-labeled form of Methoxyfenozide, a diacylhydrazine insecticide.[1] The parent compound, Methoxyfenozide, is a highly selective insect growth regulator that targets lepidopteran pests.[2] It functions by mimicking the insect molting hormone, 20-hydroxyecdysone, thereby acting as a potent agonist of the ecdysone receptor complex.[3] This interaction triggers a premature and incomplete molt, leading to the death of the insect larvae.[4]

The defining characteristic of this compound is the strategic replacement of nine hydrogen atoms with deuterium atoms.[3] This isotopic labeling imparts a higher mass to the molecule without altering its chemical properties, making it an ideal internal standard for quantitative analysis using mass spectrometry.[1] Its primary application is in research and development, particularly for the precise quantification of Methoxyfenozide in environmental and biological samples.[3] It also serves as a crucial tool in studies examining the metabolism and environmental fate of Methoxyfenozide.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its parent compound, Methoxyfenozide, is provided below.

PropertyThis compoundMethoxyfenozide
IUPAC Name N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)-N'-(3,5-di(methyl-d3)benzoyl-2,4,6-d3)hydrazideN'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide
CAS Number 2469014-53-5161050-58-4
Molecular Formula C₂₂H₁₉D₉N₂O₃C₂₂H₂₈N₂O₃
Molecular Weight 377.52 g/mol 368.47 g/mol
Appearance White SolidWhite Powder
Solubility Soluble in Chloroform, Dichloromethane, DMSOWater: 3.3 mg/L; Acetone: 9%
Melting Point Not specified204-205 °C

Mode of Action: Ecdysone Receptor Signaling Pathway

Methoxyfenozide exerts its insecticidal effect by activating the ecdysone signaling pathway in a manner that disrupts normal development. The compound binds to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP). This binding mimics the natural ligand, 20-hydroxyecdysone, leading to the activation of the receptor complex. The activated EcR/USP heterodimer then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This initiates the transcription of a cascade of genes involved in the molting process, causing the larva to undergo a lethal, premature molt.

Ecdysone_Signaling_Pathway cluster_cell Insect Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methoxyfenozide Methoxyfenozide EcR_USP_active Active Methoxyfenozide/ EcR/USP Complex Methoxyfenozide->EcR_USP_active binds & activates EcR Ecdysone Receptor (EcR) EcR_USP_inactive Inactive EcR/USP Heterodimer EcR->EcR_USP_inactive forms complex USP Ultraspiracle Protein (USP) USP->EcR_USP_inactive EcR_USP_inactive->EcR_USP_active EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE binds to Gene_Expression Gene Transcription (Molting Genes) EcRE->Gene_Expression activates Premature_Molt Premature & Lethal Molt Gene_Expression->Premature_Molt leads to

Figure 1: Methoxyfenozide mode of action via the ecdysone signaling pathway.

Experimental Protocols: Quantification of Methoxyfenozide using this compound

The primary use of this compound is as an internal standard for the accurate quantification of Methoxyfenozide residues in various matrices. Below is a generalized experimental protocol based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

1. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Extraction:

    • Weigh 5-15 g of a homogenized sample (e.g., soil, fruit, vegetable) into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile (with 1% acetic acid for certain matrices).

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge at >1500 rcf for 1 minute.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA), C18, and MgSO₄).

    • Vortex for 30 seconds and centrifuge at >1500 rcf for 1 minute.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Methoxyfenozide and this compound. For example:

      • Methoxyfenozide: m/z 369.2 → 149.1 (quantitative), 369.2 → 313.3 (qualitative)[5]

      • This compound: The precursor ion will be shifted by +9 (m/z 378.2), and the fragment ions may or may not be shifted depending on the location of the deuterium labels.

3. Quantification

The concentration of Methoxyfenozide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Methoxyfenozide and a constant concentration of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Methoxyfenozide residues in environmental or food samples using this compound as an internal standard.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., soil, water, produce) Homogenization 2. Sample Homogenization Sample_Collection->Homogenization Spiking 3. Spiking with This compound (Internal Standard) Homogenization->Spiking Extraction 4. Solvent Extraction (e.g., Acetonitrile) Spiking->Extraction Cleanup 5. d-SPE Cleanup (e.g., PSA/C18) Extraction->Cleanup LC_MS_Analysis 6. LC-MS/MS Analysis Cleanup->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Figure 2: General workflow for pesticide residue analysis using an internal standard.

Data Presentation: Analytical Method Performance

The use of this compound as an internal standard significantly improves the accuracy and precision of analytical methods by compensating for matrix effects and variations in extraction recovery and instrument response. The table below summarizes typical performance data for LC-MS/MS methods for Methoxyfenozide analysis.

MatrixFortification Level (ppm)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantitation (LOQ) (ppm)
Fruits0.01 - 1.072 - 129< 150.010
Vegetables0.05 - 1.085 - 115< 100.050
Mint0.05 - 1.090 - 110< 100.050
Soil0.01 - 0.189.8 - 1053.3 - 7.50.01
Water0.01 - 0.183.5 - 110.3< 100.012

Data compiled from multiple sources.[5][6][7]

References

Methoxyfenozide-d9: A Technical Guide to Commercial Availability, Synthesis, and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of Methoxyfenozide-d9, a deuterated internal standard crucial for robust analytical quantification. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, alongside a visualization of its biological signaling pathway.

Commercial Availability of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the offerings from key vendors.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
LGC Standards DRE-C150805202469014-53-5C₂₂H₁₉D₉N₂O₃377.52Not Specified10 mg
USBiological 454546-10MGNot SpecifiedC₂₂H₁₉D₉N₂O₃377.52Not Specified10 mg
Smolecule S12866106Not SpecifiedC₂₂H₂₈N₂O₃377.5Not SpecifiedNot Specified
MedchemExpress HY-117386SNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Coompo Research Chemicals C243487Not SpecifiedC₂₂H₁₈D₈N₂O₃377.5298%10 mg, 50 mg
HPC Standards 687608Not SpecifiedC₂₂H₂₁D₉N₂O₃Not SpecifiedNot Specified1X10MG

Methoxyfenozide Signaling Pathway

Methoxyfenozide is an insecticide that functions as a potent agonist of the ecdysone receptor (EcR), mimicking the action of the insect molting hormone, 20-hydroxyecdysone (20E).[1] This binding event initiates a cascade of gene expression leading to a premature and incomplete molt, which is ultimately lethal to the insect.[2] The simplified signaling pathway is depicted below.

Methoxyfenozide_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell Methoxyfenozide Methoxyfenozide EcR_USP Ecdysone Receptor (EcR) Ultraspiracle (USP) Methoxyfenozide->EcR_USP Binds & Activates (Agonist) 20E 20-Hydroxyecdysone (20E) 20E->EcR_USP Natural Ligand Binding Gene_Expression Early & Late Gene Expression EcR_USP->Gene_Expression Activation Lethal_Molt Premature & Lethal Molt Gene_Expression->Lethal_Molt Induction

Fig. 1: Methoxyfenozide acts as an ecdysone agonist.

Experimental Protocols

Synthesis of Methoxyfenozide

The synthesis of Methoxyfenozide typically involves a two-step process: a condensation reaction followed by an acylation reaction.[3] A general workflow is outlined below. For the synthesis of this compound, deuterated starting materials would be used.

Methoxyfenozide_Synthesis_Workflow cluster_synthesis Methoxyfenozide Synthesis Start Starting Materials: - Tert-butyl hydrazine hydrochloride - 3-methoxy-2-methyl benzoyl chloride Condensation Step 1: Condensation Reaction - Solvent: Ethylene dichloride - Cooled to -6 to -5°C - Addition of liquid caustic soda Start->Condensation Acylation Step 2: Acylation Reaction - Solvent: Toluene - Cooled to <0°C - Dropwise addition of 3,5-dimethyl benzoyl chloride and liquid caustic soda Condensation->Acylation Purification Purification - Recrystallization from methanol/water - Press filtration Acylation->Purification Drying Drying - Rake type drier at 60-70°C Purification->Drying Final_Product Final Product: Methoxyfenozide Drying->Final_Product

Fig. 2: General workflow for the synthesis of Methoxyfenozide.

Detailed Methodology:

  • Condensation Reaction: Tert-butyl hydrazine hydrochloride and ethylene dichloride are added to a condensation kettle and cooled to between -6 and -5°C.[3] Liquid caustic soda is added dropwise. Following the reaction, the layers are separated. The organic layer containing the intermediate is treated to remove the ethylene dichloride, and toluene is added to dissolve the product.[3]

  • Acylation Reaction: The toluene solution from the previous step is cooled to below 0°C in an acylation kettle. 3,5-dimethyl benzoyl chloride and liquid caustic soda are added dropwise simultaneously, maintaining a temperature below 0°C.[3] The reaction proceeds for 7-9 hours.[3]

  • Purification and Isolation: After the reaction is complete, the layers are separated. The organic layer is subjected to distillation to remove the toluene. The crude product is then purified by recrystallization from a methanol-water mixture.[3] The purified crystals are collected by press filtration.[3]

  • Drying: The filtered material is dried in a rake type drier at a temperature of 60-70°C to yield the final Methoxyfenozide product.[3]

LC-MS/MS Analysis of Methoxyfenozide

This compound is an ideal internal standard for the quantification of Methoxyfenozide in various matrices, such as environmental and agricultural samples, using LC-MS/MS. A typical analytical workflow is presented below.

LC_MS_MS_Workflow cluster_analysis LC-MS/MS Analysis Workflow Sample_Prep Sample Preparation - Homogenization - Spiking with this compound Extraction Extraction - Liquid-liquid extraction with acetonitrile or other suitable solvent Sample_Prep->Extraction Partitioning Partitioning/Cleanup - Addition of salts (e.g., QuEChERS) - Centrifugation Extraction->Partitioning LC_Separation LC Separation - Reverse-phase C18 column - Gradient elution with water and acetonitrile (containing formic acid) Partitioning->LC_Separation MS_Detection MS/MS Detection - Electrospray Ionization (ESI) - Multiple Reaction Monitoring (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Fig. 3: Analytical workflow for Methoxyfenozide using LC-MS/MS.

Detailed Methodology:

  • Sample Preparation and Extraction: A homogenized sample (e.g., vegetable matter) is accurately weighed into a centrifuge tube.[4] The sample is then spiked with a known concentration of this compound internal standard. Extraction is typically performed using acetonitrile. For certain matrices, an initial hydration step with water may be necessary before the addition of the organic solvent.[5]

  • Partitioning and Cleanup: For complex matrices, a cleanup step such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often employed. This involves the addition of salts like magnesium sulfate and sodium chloride, followed by vigorous shaking and centrifugation to partition the analytes into the acetonitrile layer and remove interfering matrix components.[5]

  • LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS.

    • Chromatography: Separation is achieved on a reverse-phase C18 column using a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.[6]

    • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both Methoxyfenozide and this compound are monitored.[4][7]

  • Quantification: The concentration of Methoxyfenozide in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.

References

Methoxyfenozide-d9: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling information, and relevant experimental protocols for Methoxyfenozide-d9. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.

Chemical and Physical Properties

This compound is the deuterated form of Methoxyfenozide, an insecticide that functions as an ecdysone receptor agonist, disrupting the molting process in insects.[1][2] The deuterium labeling makes it a valuable internal standard for quantitative analysis in various matrices. While specific experimental data for all physical and chemical properties of the deuterated form are not extensively published, the properties are expected to be very similar to those of the parent compound, Methoxyfenozide.

PropertyValue (Methoxyfenozide)Value (this compound)Reference
Molecular Formula C₂₂H₂₈N₂O₃C₂₂H₁₉D₉N₂O₃[3]
Molecular Weight 368.47 g/mol ~377.52 g/mol [1]
Appearance White powderSolid[1]
Melting Point 202-205 °CData not available
Boiling Point Data not availableData not available
Solubility in Water 3.3 mg/L (20 °C)Data not available[1]
Vapor Pressure < 1.33 x 10⁻⁷ hPa (20 °C)Data not available
Log P (octanol/water) 3.7Data not available

Safety Data Sheet (SDS) Summary

This section summarizes the key safety information for this compound, compiled from various supplier safety data sheets.

SectionSummary of Hazards and Precautions
Hazards Identification Not classified as hazardous according to GHS. May cause eye irritation.
First-Aid Measures Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. Skin Contact: Wash with plenty of soap and water. Inhalation: Move person into fresh air and keep comfortable for breathing. Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
Handling and Storage Handling: Avoid contact with eyes, skin, and clothing. Use only in a well-ventilated area. Wash hands thoroughly after handling. Storage: Keep container tightly closed. Store in a cool, dry, well-ventilated place.
Personal Protective Equipment (PPE) Eye/Face Protection: Wear safety glasses with side shields or goggles. Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Respiratory Protection: Not normally required for small quantities. If dusts are generated, use a NIOSH-approved respirator.
Disposal Considerations Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. These should be adapted based on specific laboratory conditions, equipment, and research objectives.

Quantification of this compound in Soil Samples by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound from soil, a common application for this internal standard. The method is based on techniques described for the analysis of Methoxyfenozide.[4]

Methodology:

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add a known amount of this compound solution as an internal standard.

    • Add 10 mL of acetonitrile and 10 mL of water.

    • Vortex for 1 minute to ensure thorough mixing.

  • Extraction:

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • LC-MS/MS Analysis:

    • Take an aliquot of the cleaned extract and dilute with an appropriate solvent (e.g., acetonitrile/water).

    • Inject the sample into an LC-MS/MS system.

    • LC Conditions (Typical):

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

      • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

    • MS/MS Conditions (Typical):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Monitor the appropriate precursor and product ion transitions for Methoxyfenozide and this compound.

Acute Dermal Irritation Study

This protocol is based on the OECD Guideline 404 for testing of chemicals.[5]

Methodology:

  • Test Animals: Use healthy young adult albino rabbits.

  • Preparation of the Test Site: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.

  • Application of the Test Substance:

    • Apply 0.5 g of this compound (moistened with a small amount of water to form a paste) to a small area (approximately 6 cm²) of the clipped skin.

    • Cover the application site with a gauze patch and a semi-occlusive dressing.

  • Exposure Duration: The exposure period is 4 hours.

  • Observations:

    • Remove the patch and wash the treated area with water.

    • Examine the skin for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • Score the reactions according to the Draize scale.

  • Data Analysis: Evaluate the mean scores for erythema and edema for each observation period to determine the irritation potential.

Ames Mutagenicity Test

This protocol is a generalized procedure based on the principles of the bacterial reverse mutation test (Ames test).[6][7][8][9][10]

Methodology:

  • Bacterial Strains: Use appropriate histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver).

  • Plate Incorporation Method:

    • Prepare a base agar plate (minimal glucose agar).

    • In a tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test solution of this compound at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activation test).

    • Add 2 mL of molten top agar (containing a trace of histidine and biotin) to the tube, vortex briefly, and pour onto the base agar plate.

  • Incubation: Incubate the plates at 37 °C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential. Include a positive control to ensure the validity of the test system.

Visualizations

Ecdysone Signaling Pathway

Methoxyfenozide acts as an agonist of the ecdysone receptor, mimicking the action of the insect molting hormone, 20-hydroxyecdysone.[1] This leads to a premature and incomplete molt, ultimately causing the death of the insect larva. The simplified signaling pathway is depicted below.

Ecdysone_Signaling_Pathway cluster_cell Insect Cell Methoxyfenozide This compound (Ecdysone Agonist) EcR_USP Ecdysone Receptor (EcR) / Ultraspiracle (USP) Complex Methoxyfenozide->EcR_USP Binds to and activates ERE Ecdysone Response Element (ERE) on DNA EcR_USP->ERE Binds to Gene_Expression Activation of Early Response Genes ERE->Gene_Expression Initiates transcription Molting Premature and Lethal Molting Gene_Expression->Molting Leads to

Caption: Simplified Ecdysone Signaling Pathway Activated by this compound.

Safe Handling Workflow for Deuterated Standards

Proper handling of deuterated standards like this compound is crucial to maintain their integrity and ensure user safety.

Safe_Handling_Workflow Start Start: Receive Deuterated Standard Storage Store in a cool, dry, well-ventilated area away from light Start->Storage PPE Wear Appropriate PPE: - Safety Glasses - Lab Coat - Gloves Storage->PPE Handling Handle in a well-ventilated area (e.g., fume hood) PPE->Handling Weighing Accurately weigh the required amount Handling->Weighing Dissolving Dissolve in an appropriate solvent Weighing->Dissolving Use Use in experiment Dissolving->Use Disposal Dispose of waste according to institutional and local regulations Use->Disposal End End Disposal->End

Caption: Workflow for the Safe Handling of this compound.

Analytical Workflow for this compound

This diagram illustrates a typical workflow for the analysis of a sample for Methoxyfenozide using this compound as an internal standard.

Analytical_Workflow Sample_Collection 1. Sample Collection (e.g., soil, water) Spiking 2. Spiking with This compound (Internal Standard) Sample_Collection->Spiking Extraction 3. Extraction (e.g., QuEChERS) Spiking->Extraction Cleanup 4. Sample Cleanup (e.g., d-SPE) Extraction->Cleanup Analysis 5. Instrumental Analysis (LC-MS/MS) Cleanup->Analysis Data_Processing 6. Data Processing and Quantification Analysis->Data_Processing Result 7. Final Result (Concentration of Methoxyfenozide) Data_Processing->Result

Caption: General Analytical Workflow for Methoxyfenozide using this compound.

References

Methoxyfenozide-d9: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Methoxyfenozide-d9, a deuterated isotopologue of the insecticide Methoxyfenozide. The inclusion of nine deuterium atoms enhances its utility in analytical applications, particularly as an internal standard for mass spectrometry-based quantification of Methoxyfenozide residues. This document covers its chemical identity, relevant quantitative data, experimental protocols for its synthesis and analysis, and its biological mechanism of action.

Core Chemical and Physical Data

This compound is structurally identical to Methoxyfenozide, with the exception of isotopic labeling. This labeling provides a distinct mass signature, crucial for its use in tracer and quantification studies.

PropertyValueCitation(s)
CAS Number 2469014-53-5[1][2][3]
Molecular Formula C₂₂H₁₉D₉N₂O₃[1][3][4]
Molecular Weight 377.52 g/mol [1][4]
Synonyms Intrepid-d9, Prodigy 240SC-d9, RH 112485-d9[5]
Parent Compound (CAS) Methoxyfenozide (161050-58-4)[3][6][7]
Parent Molecular Wt. 368.47 g/mol [7]

Quantitative Analytical and Biological Data

The following tables summarize key quantitative parameters related to the analysis of Methoxyfenozide and its biological activity. This compound is the ideal internal standard for these analytical methods.

Table 1: Analytical Method Performance for Methoxyfenozide.

Matrix Method LOQ (Limit of Quantification) Mean Recovery Citation(s)
Well Water HPLC/UV 0.10 ppb 70-120% [8]
Pome Fruit EM¹ 0.02 mg/kg 101% [9]
Cottonseed EM¹ 0.02 mg/kg 101% [9]
Various Crops² LC-MS/MS 0.02 to 1.0 mg/kg Not specified [9]
Grapes HPLC 0.012 ppm 98.1% - 102.8% [10]
Soil HPLC 0.024 ppm 98.1% - 102.8% [10]

¹ Tolerance enforcement method of Rohm and Haas Company. ² Includes bulb onions, carrots, potatoes, radishes, and sugar beets.

Table 2: Biological Activity of Methoxyfenozide.

Parameter Organism/System Value Citation(s)

| Binding Affinity (Kd) | Plodia (Lepidoptera) Ecdysone Receptor Complex (EcR:USP) | 0.5 nM |[4][6] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. The following sections outline protocols for the synthesis of this compound and a representative analytical workflow for the quantification of Methoxyfenozide in an environmental matrix.

Protocol 1: Synthesis of this compound via H-D Exchange

This protocol is a generalized method based on catalytic hydrogen-deuterium exchange, a common technique for deuterium labeling.

Objective: To replace nine specific hydrogen atoms on the Methoxyfenozide molecule with deuterium.

Materials:

  • Methoxyfenozide

  • Deuterium oxide (D₂O)

  • Palladium on carbon (Pd/C) or Platinum on alumina (Pt/Al₂O₃) catalyst

  • High-pressure reactor (e.g., Parr pressure vessel)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a high-pressure vessel, combine Methoxyfenozide, a catalytic amount of Pd/C or Pt/Al₂O₃, and an excess of deuterium oxide.

  • Deuteration: Seal the reactor and heat to a temperature between 120-180°C. Maintain a pressure of 2-8 atmospheres. The reaction should proceed for 24-72 hours to ensure complete isotopic exchange.[1]

  • Work-up: After cooling, carefully vent the reactor. Recover the reaction mixture and remove the catalyst by filtration.

  • Extraction: Extract the crude product from the aqueous phase using a suitable organic solvent like ethyl acetate.

  • Purification: Concentrate the organic extract and purify the crude this compound using column chromatography on a silica gel stationary phase.[1]

  • Elution: Elute the product using a gradient of petroleum ether-ethyl acetate.[1]

  • Verification: Collect fractions and analyze via LC-MS to confirm the correct mass corresponding to this compound (m/z ~378) and to assess purity. Combine pure fractions and evaporate the solvent to yield the final product.

Protocol 2: Quantification of Methoxyfenozide in Grapes using HPLC

This protocol details a method for the extraction and quantification of Methoxyfenozide residues in a fruit matrix, using this compound as an internal standard.

Objective: To accurately measure the concentration of Methoxyfenozide in a grape sample.

Materials:

  • Homogenized grape sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound internal standard solution of known concentration

  • Anhydrous sodium sulphate

  • Mechanical shaker

  • Rotary evaporator

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Weigh 50g of a homogenized grape sample into a 500 mL stoppered conical flask.[11]

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample.

  • Extraction: Add 100 mL of an acetonitrile/water (90:10) solution to the flask. Shake vigorously on a mechanical shaker for 30 minutes.[11]

  • Filtration and Re-extraction: Filter the extract. Return the solid residue to the flask, add another 50 mL of the extraction solvent, and repeat the shaking process.[11]

  • Drying and Concentration: Combine the filtrates and pass them through anhydrous sodium sulphate to remove residual water. Reduce the volume of the combined extract using a vacuum rotary evaporator.[11]

  • Final Volume Adjustment: Adjust the final volume of the concentrated extract with acetonitrile to a suitable volume for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Create a calibration curve using standards of non-labeled Methoxyfenozide. Determine the concentration of Methoxyfenozide in the sample by comparing the peak area ratio of the analyte to the this compound internal standard against the calibration curve.

Signaling Pathways and Workflows

Visual diagrams are essential for understanding complex biological and analytical processes.

ecdysone_signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus 20E 20-Hydroxyecdysone (Natural Hormone) EcR_USP Ecdysone Receptor Complex (EcR/USP) 20E->EcR_USP Binds to MET Methoxyfenozide MET->EcR_USP Binds with high affinity (agonist) Activated_Complex Activated Receptor Complex EcR_USP->Activated_Complex Activates Target_Genes Target Genes (e.g., E74, TREA) Activated_Complex->Target_Genes Controls Transcription Response Premature Lethal Molt Target_Genes->Response Leads to

Caption: Mechanism of Methoxyfenozide as an ecdysone agonist.

analytical_workflow Sample 1. Sample Collection (e.g., Grapes, Soil, Water) Spike 2. Spiking with This compound (Internal Std.) Sample->Spike Extraction 3. Solvent Extraction (e.g., Acetonitrile/Water) Spike->Extraction Cleanup 4. Purification / Cleanup (e.g., SPE, Filtration) Extraction->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Quant 6. Quantification (Analyte/IS Ratio vs. Calib. Curve) Analysis->Quant

Caption: Workflow for residue analysis using a stable isotope standard.

References

Stability and Storage of Methoxyfenozide-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methoxyfenozide-d9, a deuterated internal standard crucial for the accurate quantification of the insecticide Methoxyfenozide in various matrices. Understanding the stability profile of this compound is paramount for ensuring the integrity of analytical data in research, environmental monitoring, and safety assessment studies. This document outlines known stability data, recommended storage protocols, and generalized experimental designs for stability assessment.

Overview of this compound

This compound is a stable isotope-labeled version of Methoxyfenozide, an insecticide that functions by accelerating the molting process in lepidopteran pests.[1] The incorporation of nine deuterium atoms enhances its molecular weight, allowing it to be distinguished from the non-labeled parent compound by mass spectrometry, making it an ideal internal standard for quantitative analysis.[1]

Recommended Storage and Stability

Proper storage is critical to maintain the chemical and isotopic integrity of this compound. The following table summarizes the recommended storage conditions based on available data from suppliers.

ConditionTemperatureDurationRecommendations
Neat Solid -20°C3 years[2]Store in a tightly sealed container, protected from light and moisture.
2-8°CNot specifiedSuitable for short-term storage. Protect from light and moisture.
In Solvent -80°C6 months[2]Use a suitable anhydrous solvent. Store in a tightly sealed vial.
-20°C1 month[2]Suitable for working solutions. Protect from light.

Note: These recommendations are based on publicly available supplier information. It is crucial to consult the Certificate of Analysis (CoA) for lot-specific storage instructions.[3]

Factors Affecting Stability

Several factors can influence the stability of this compound:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV light may induce photolytic degradation.

  • pH: While the parent compound, Methoxyfenozide, is reported to be stable to hydrolysis at environmental pH, extreme acidic or basic conditions could potentially lead to the hydrolysis of the hydrazide bond in this compound.[1]

  • Oxidation: The presence of oxidizing agents may lead to degradation.

  • Solvent: The choice of solvent for solutions is critical. Protic solvents in certain conditions might facilitate hydrogen-deuterium (H-D) exchange, although this is less likely for deuterium atoms on aromatic rings and methyl groups.[4][5]

Experimental Protocols for Stability Assessment

Due to the lack of publicly available, detailed stability studies specifically for this compound, this section outlines a generalized experimental protocol for assessing its stability, based on established guidelines for stability-indicating methods and forced degradation studies.

Stability-Indicating Method

A stability-indicating analytical method is crucial to separate and quantify this compound from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with tandem mass spectrometry (MS/MS) is the preferred technique.

Instrumentation:

  • HPLC or UHPLC system with a C18 reversed-phase column.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Method Parameters (Example):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Column Temperature: 30-40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor for the parent ion of this compound and potential degradation products.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[6][7][8]

General Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Expose the solutions to various stress conditions as outlined in the table below.

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration.

  • Analyze the stressed samples using the developed stability-indicating LC-MS/MS method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Stress ConditionReagent/ConditionDuration (Example)
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24, 48, 72 hours at 60°C
Oxidation 3% H₂O₂24, 48, 72 hours at room temperature
Thermal Stress 80°C (solid and solution)1, 3, 7 days
Photostability ICH Q1B option 1 or 2Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study on this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound Stock and Working Solutions acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo analysis LC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify Degradants & Quantify Purity analysis->evaluation pathway Elucidate Degradation Pathway evaluation->pathway report Generate Stability Report pathway->report

Caption: A generalized workflow for the stability testing of this compound.

Potential Degradation Pathway

Based on the structure of Methoxyfenozide, a potential primary degradation pathway under hydrolytic conditions is the cleavage of the hydrazide bond.

G methoxy_d9 This compound hydrolysis Hydrolysis (Acidic/Basic) methoxy_d9->hydrolysis product1 3,5-di(methyl-d3)benzoic-2,4,6-d3 acid hydrolysis->product1 Degradation Product 1 product2 N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)hydrazine hydrolysis->product2 Degradation Product 2

Caption: A plausible degradation pathway for this compound via hydrolysis.

Conclusion

This compound is a stable compound when stored under the recommended conditions, primarily at -20°C for long-term storage of the neat solid and at -80°C for solutions. For ensuring the accuracy and reliability of analytical results, it is imperative to adhere to these storage guidelines and to verify the purity and integrity of the standard periodically, especially for working solutions. The provided generalized experimental protocols for stability assessment and forced degradation can serve as a foundation for laboratories to establish in-house stability profiles for this compound, ensuring the robustness of their analytical methods.

References

Understanding the Mass Shift of Methoxyfenozide-d9 in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass shift of Methoxyfenozide-d9, a deuterated internal standard for the insecticide Methoxyfenozide, in mass spectrometry (MS). Understanding this shift is fundamental for the accurate quantification of Methoxyfenozide in various matrices using isotope dilution mass spectrometry. This guide provides a detailed overview of the underlying principles, experimental protocols, and data interpretation.

Introduction to Methoxyfenozide and Isotopic Labeling

Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone receptor agonist, disrupting the molting process in insects.[1] Its chemical formula is C₂₂H₂₈N₂O₃ with a monoisotopic mass of approximately 368.21 g/mol .[1]

In quantitative analytical chemistry, particularly in chromatography coupled with mass spectrometry, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. This compound is the deuterated analog of Methoxyfenozide, where nine hydrogen atoms have been replaced by deuterium atoms.[2] This substitution results in a predictable increase in its mass, which is the cornerstone of its use in isotope dilution analysis. The molecular formula for this compound is C₂₂H₁₉D₉N₂O₃.

The Principle of Mass Shift in Mass Spectrometry

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The substitution of a hydrogen atom (mass ≈ 1.0078 Da) with a deuterium atom (mass ≈ 2.0141 Da) results in a mass increase of approximately 1.0063 Da per deuterium atom. Consequently, this compound, with nine deuterium atoms, will have a mass approximately 9 Da higher than unlabeled Methoxyfenozide. This distinct mass difference allows the mass spectrometer to differentiate between the analyte (Methoxyfenozide) and the internal standard (this compound), even if they co-elute chromatographically.

Structural Elucidation and Deuterium Labeling Position

The chemical structure of Methoxyfenozide consists of a central hydrazine backbone with three substituents: a tert-butyl group, a 3,5-dimethylbenzoyl group, and a 3-methoxy-2-methylbenzoyl group. In this compound, the nine deuterium atoms are strategically placed on the 3,5-dimethylbenzoyl and the 3-methoxy groups. Specifically, the two methyl groups on the benzoyl ring and the methoxy group are perdeuterated.

Diagram: Chemical Structures of Methoxyfenozide and this compound

Caption: Chemical structures of Methoxyfenozide and its deuterated analog, this compound.

Mass Spectrometry Fragmentation and the Resulting Mass Shift

In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to produce product ions. This fragmentation is crucial for structural elucidation and for developing highly selective and sensitive quantitative methods using Multiple Reaction Monitoring (MRM).

For Methoxyfenozide, analysis is typically performed in positive ion mode using electrospray ionization (ESI). The protonated molecule [M+H]⁺ is used as the precursor ion.

Fragmentation Pathway of Methoxyfenozide

The primary fragmentation pathway for protonated Methoxyfenozide involves the neutral loss of isobutylene (a neutral molecule with a mass of 56 Da) from the tert-butyl group.[3][4] This is a common fragmentation for molecules containing a tert-butyl group attached to a nitrogen or oxygen atom. The major product ions observed are:

  • m/z 313.2: This ion is formed by the loss of isobutylene (C₄H₈) from the precursor ion.

  • m/z 149.1: This ion corresponds to the 3-methoxy-2-methylbenzoyl cation.

Diagram: Proposed Fragmentation Pathway of Methoxyfenozide

G A [Methoxyfenozide+H]+ m/z 369.2 B Loss of Isobutylene (C4H8, 56 Da) A->B C [M+H - C4H8]+ m/z 313.2 B->C D Further Fragmentation C->D E [3-methoxy-2-methylbenzoyl]+ m/z 149.1 D->E

Caption: Fragmentation of protonated Methoxyfenozide in ESI-MS/MS.

Predicted Mass Shift of this compound Fragments

Based on the deuterium labeling on the 3,5-dimethylbenzoyl and 3-methoxy groups, the mass shift for the precursor and product ions of this compound can be predicted:

  • Precursor Ion [M+H]⁺: Since all nine deuterium atoms are present in the precursor ion, the mass will increase by approximately 9 Da.

  • Product Ion at m/z 313.2: This ion is formed by the loss of the unlabeled tert-butyl group. Therefore, all nine deuterium atoms are retained in this fragment. The corresponding fragment in this compound will also show a mass shift of +9 Da.

  • Product Ion at m/z 149.1: This fragment corresponds to the 3-methoxy-2-methylbenzoyl moiety. The deuterium labeling includes the methoxy group (d3). Therefore, this fragment will exhibit a mass shift of +3 Da.

Quantitative Data Summary

The following table summarizes the expected m/z values for Methoxyfenozide and this compound in positive ion ESI-MS/MS.

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
Methoxyfenozide369.2313.2149.1
This compound378.2322.2152.1

Experimental Protocol for LC-MS/MS Analysis

This section provides a typical experimental protocol for the quantitative analysis of Methoxyfenozide using this compound as an internal standard.

Sample Preparation

A generic sample preparation workflow involves extraction, cleanup, and reconstitution:

Diagram: Sample Preparation Workflow

G A Sample Homogenization B Addition of this compound (Internal Standard) A->B C Solvent Extraction (e.g., Acetonitrile) B->C D Solid Phase Extraction (SPE) Cleanup (e.g., C18 cartridge) C->D E Evaporation and Reconstitution in Mobile Phase D->E F LC-MS/MS Analysis E->F

Caption: A typical workflow for sample preparation.

  • Extraction: The sample matrix (e.g., fruit, vegetable, soil) is homogenized and extracted with an appropriate organic solvent, such as acetonitrile.

  • Internal Standard Spiking: A known amount of this compound solution is added to the sample at the beginning of the extraction process to correct for matrix effects and variations in sample preparation and instrument response.

  • Cleanup: The extract is cleaned up using solid-phase extraction (SPE) with a C18 or similar cartridge to remove interfering matrix components.

  • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent, typically the initial mobile phase of the LC method.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Methoxyfenozide (Quantifier): 369.2 → 313.2

    • Methoxyfenozide (Qualifier): 369.2 → 149.1

    • This compound (Internal Standard): 378.2 → 322.2

  • Collision Energy: Optimized for each transition to achieve maximum signal intensity.

  • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Conclusion

The predictable and significant mass shift of this compound is a key feature that enables its use as an effective internal standard for the accurate and precise quantification of Methoxyfenozide by LC-MS/MS. A thorough understanding of the fragmentation pathways is essential for selecting the appropriate MRM transitions and for interpreting the resulting mass spectral data. The methodologies and data presented in this guide provide a comprehensive framework for researchers and scientists working on the analysis of this important insecticide.

References

Key differences between Methoxyfenozide and Methoxyfenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison between Methoxyfenozide and its deuterated analog, Methoxyfenozide-d9. It is designed for researchers, scientists, and professionals in drug development, offering detailed insights into their structural differences, shared mechanisms, and distinct applications, particularly in analytical sciences.

Core Structural and Physicochemical Differences

The fundamental distinction between Methoxyfenozide and this compound lies in isotopic labeling. This compound is a synthetic form of Methoxyfenozide where nine hydrogen (H) atoms on the molecule have been replaced with their heavier isotope, deuterium (D).[1][2] This substitution is typically on the dimethylbenzoyl or tert-butyl groups and results in an increased molecular weight, a property that is pivotal for its primary application.[2][3]

While this isotopic substitution is significant for mass-based analytical detection, it has a negligible impact on the compound's chemical properties, such as solubility, polarity, and reactivity.[2] Consequently, both compounds exhibit nearly identical behavior in biological and chemical systems.

Table 1: Comparative Physicochemical Properties

PropertyMethoxyfenozideThis compound
Chemical Formula C₂₂H₂₈N₂O₃[4]C₂₂H₁₉D₉N₂O₃[2]
Molecular Weight 368.47 g/mol ~377.53 g/mol [5]
Monoisotopic Mass 368.210 Da[4]377.267 Da[3]
Boiling Point (Predicted) ~556.5 °C~556.5 °C
Melting Point 204-205 °C204-205 °C
Water Solubility 3.3 mg/L (20 °C)[4]3.3 mg/L (20 °C) (Assumed)

Mechanism of Action: A Shared Biological Pathway

Both Methoxyfenozide and its deuterated form function identically at a biological level. Methoxyfenozide is a diacylhydrazine insecticide that acts as a potent agonist of the ecdysone receptor in lepidopteran insects (e.g., moths, butterflies).[6][7][8] It mimics the natural insect molting hormone, 20-hydroxyecdysone.[6][9][10]

Upon ingestion by insect larvae, Methoxyfenozide binds to the ecdysone receptor complex, triggering a premature and incomplete molting process.[6][9] This disruption of the natural developmental cycle is lethal, causing the larvae to cease feeding and ultimately leading to their death.[6] This high specificity for lepidopteran pests makes it a valuable tool in integrated pest management programs with a favorable safety profile for most non-target organisms.[7][9]

Methoxyfenozide_MoA cluster_process Biological Process in Lepidopteran Larva Metox Methoxyfenozide (or this compound) EcR Ecdysone Receptor Complex (EcR:USP) Metox->EcR Binds (Agonist) Signal Hormonal Signal Transduction EcR->Signal Activates Molt Premature & Lethal Molting Initiated Signal->Molt Feeding Feeding Cessation Signal->Feeding

Caption: Methoxyfenozide's mechanism of action as an ecdysone receptor agonist.

The Key Difference: Application in Analytical Chemistry

The deliberate mass difference between the two compounds is the cornerstone of their distinct applications.

  • Methoxyfenozide: Used commercially as an active ingredient in insecticides to control a wide range of caterpillar pests in agriculture.[7][9][11]

  • This compound: Serves as an ideal internal standard for the quantitative analysis of Methoxyfenozide residues in various matrices, such as food, water, and soil.[1][2]

In quantitative analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise results. Because this compound is chemically identical to the target analyte (Methoxyfenozide), it behaves the same way during sample preparation, extraction, and chromatography. However, due to its higher mass, it is easily distinguished by the mass spectrometer.[12] By adding a known amount of this compound to a sample at the beginning of the workflow, analysts can correct for any loss of the target analyte during the process, thereby eliminating matrix effects and improving method accuracy.[13]

Analytical_Workflow Sample Sample Collection (e.g., fruit, soil) Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Extraction Extraction & Cleanup (e.g., QuEChERS) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification (Ratio of Analyte to Standard) Analysis->Quant

Caption: Use of this compound as an internal standard in a typical analytical workflow.

Experimental Protocol: QuEChERS Method for Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation protocol for pesticide residue analysis in food matrices.[14][15] The following is a generalized protocol for the extraction of Methoxyfenozide using this compound as an internal standard, prior to LC-MS/MS analysis.

Objective: To accurately quantify Methoxyfenozide residues in a fruit or vegetable matrix.

Materials:

  • Homogenized sample (e.g., cauliflower, tea)[14]

  • This compound internal standard solution of known concentration

  • Acetonitrile (ACN) with 1% acetic acid

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

  • QuEChERS dispersive SPE (d-SPE) cleanup tubes (e.g., containing MgSO₄, PSA, C18)[16]

  • Centrifuge, vortex mixer, vials

Methodology:

  • Sample Preparation: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[17]

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube.[17]

    • Cap and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salt packet.

    • Shake vigorously again for 1 minute to ensure proper partitioning.

  • Phase Separation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample solids and aqueous layer from the upper acetonitrile layer containing the analytes.[17]

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile supernatant to a d-SPE cleanup tube.[16]

    • Vortex the d-SPE tube for 30-60 seconds to allow the sorbents to remove interfering matrix components like pigments and fatty acids.

    • Centrifuge for 5 minutes to pellet the d-SPE sorbents.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant into a clean vial.

    • The extract may be diluted with a suitable solvent (e.g., mobile phase) before being injected into the LC-MS/MS system for analysis.[15]

Table 2: Example Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Methoxyfenozide 369.2149.0313.0
This compound 378.2149.0322.0
(Note: Specific ion transitions may vary based on instrumentation and optimization. Source:[12])

Conclusion

References

The Environmental Fate and Degradation of Methoxyfenozide-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxyfenozide-d9 is the deuterated form of Methoxyfenozide, a diacylhydrazine insecticide. Methoxyfenozide works by mimicking the insect molting hormone, 20-hydroxyecdysone, causing a premature and lethal molt in targeted pests, primarily within the order Lepidoptera (caterpillars).[1][2] Due to the stability of its deuterium labeling, this compound serves as a critical internal standard in analytical chemistry for the precise quantification of Methoxyfenozide in environmental samples and toxicological studies.[1] Therefore, understanding the environmental fate of Methoxyfenozide is essential, and it is presumed that the degradation pathways of this compound are virtually identical to its non-labeled counterpart. This guide provides a comprehensive overview of the environmental persistence, degradation pathways, and experimental methodologies used to assess the fate of Methoxyfenozide.

Data on Environmental Persistence

The environmental persistence of Methoxyfenozide is characterized by its stability in various environmental compartments. The following tables summarize the quantitative data on its degradation half-life (DT50) under different conditions.

Table 1: Methoxyfenozide Degradation in Soil

Study TypeSoil TypeHalf-life (DT50) in daysReference
Aerobic Soil MetabolismVarious (4 types)340 - 1100[3]
Soil PhotolysisNot specified173[4]

Table 2: Methoxyfenozide Degradation in Water

Study TypeConditionHalf-life (DT50) in daysReference
HydrolysispH 5587 - 600[3][5]
HydrolysispH 71572 - 1600[3][5]
HydrolysispH 9695 - 700[3][5]
Aqueous PhotolysisPond Water77[5]
Laboratory DissipationWater3.03[6]

Note: The DT50 of 3.03 days from one laboratory study appears to be an outlier compared to other persistence data.

Degradation Pathways

Methoxyfenozide is resistant to rapid degradation in the environment.[7] Its breakdown occurs slowly through biotic and abiotic processes, leading to several metabolites. The primary degradation pathways involve modifications to the A-ring and B-ring of the molecule.

Soil Degradation Pathway

In soil, the primary "degradation" pathway is not the breakdown into smaller molecules but rather the strong binding and incorporation of the parent molecule into soil organic matter, specifically humic and fulvic acids.[3] A minor pathway involves the slow oxidation of a methyl group on the B-ring to form a carboxylic acid metabolite.[3]

Soil_Degradation_Pathway Methoxyfenozide Methoxyfenozide SOM Incorporation into Soil Organic Matter (Humic/Fulvic Acids) Methoxyfenozide->SOM Major Pathway Metabolite_Acid B-ring Carboxylic Acid Metabolite Methoxyfenozide->Metabolite_Acid Minor Pathway (Slow Oxidation) CO2 Mineralization to CO2 Metabolite_Acid->CO2 Further Degradation

Caption: Major and minor degradation pathways of Methoxyfenozide in soil environments.

Plant Metabolism Pathway

Metabolism in plants is slow but follows more defined routes. The two primary pathways are the demethylation of the A-ring's methoxy group to form a phenol, and the oxidation of the B-ring's methyl groups to produce alcohols and acids.[3] These metabolites can then be conjugated with sugars, such as glucose.[3]

Plant_Metabolism_Pathway cluster_parent Parent Compound cluster_pathways Metabolic Pathways cluster_metabolites Primary Metabolites cluster_conjugates Conjugated Metabolites Methoxyfenozide Methoxyfenozide A_Ring A-Ring Demethylation Methoxyfenozide->A_Ring B_Ring B-Ring Oxidation Methoxyfenozide->B_Ring Phenol A-Ring Phenol A_Ring->Phenol Alcohol B-Ring Monoalcohol / Dialcohol B_Ring->Alcohol Acid B-Ring Carboxylic Acid B_Ring->Acid Glucose_Phenol Glucose Conjugate of A-Ring Phenol Phenol->Glucose_Phenol Conjugation Glucose_Alcohol Glucose Conjugate of B-Ring Alcohol/Acid Alcohol->Glucose_Alcohol Conjugation Acid->Glucose_Alcohol Conjugation

Caption: Metabolic transformation of Methoxyfenozide within plant tissues.

Experimental Protocols

The study of Methoxyfenozide's environmental fate relies on standardized laboratory experiments. This compound is used as an internal standard during the analytical phase of these protocols to ensure accurate quantification.

General Analytical Workflow

The determination of Methoxyfenozide residues in environmental samples typically follows a sequence of extraction, purification, and analysis. High-Performance Liquid Chromatography (HPLC) coupled with either an Ultraviolet (UV) or Mass Spectrometry (MS) detector is the most common analytical technique.[5][6][8]

Analytical_Workflow Sample 1. Sample Collection (Soil, Water, Plant Matrix) Spike 2. Spiking with This compound (Internal Standard) Sample->Spike Extraction 3. Extraction (e.g., Liquid-Liquid Extraction with Methanol/Acidic Solution) Spike->Extraction Cleanup 4. Purification / Cleanup (e.g., Solid-Phase Extraction (SPE) or Florisil Gel Filtration) Extraction->Cleanup Analysis 5. Instrumental Analysis (HPLC-UV or HPLC-MS/MS) Cleanup->Analysis Quant 6. Data Processing & Quantification Analysis->Quant

Caption: A generalized workflow for the analysis of Methoxyfenozide residues.

Hydrolysis Study Protocol

Objective: To determine the rate of abiotic degradation of Methoxyfenozide in water at different pH levels.

  • Preparation: Sterile aqueous buffer solutions are prepared at pH 5, 7, and 9.[3][5]

  • Application: A solution of Methoxyfenozide (and a carrier solvent if needed) is added to the buffer solutions to achieve a target concentration (e.g., 1 µg/mL).[5]

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 30 days).[3][5]

  • Sampling: Aliquots are collected from each solution at predetermined intervals (e.g., 0, 7, 14, 21, and 30 days).[5]

  • Analysis: Each sample is extracted and analyzed using the general analytical workflow described above to determine the concentration of the parent compound remaining.

  • Calculation: The degradation half-life (DT50) is calculated using first-order kinetics.

Aerobic Soil Metabolism Study Protocol

Objective: To determine the rate and pathway of Methoxyfenozide degradation in soil under aerobic conditions.

  • Soil Selection: Representative agricultural soils are selected, characterized (pH, organic matter content, texture), and brought to a specific moisture level.

  • Application: Radiolabeled ([¹⁴C]) Methoxyfenozide is applied to the soil samples at a rate equivalent to agricultural use (e.g., 0.75 kg ai/ha).[3]

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature for an extended period (e.g., up to one year).[3] Airflow is maintained to ensure aerobic conditions. Volatile traps may be used to capture any [¹⁴C]CO₂ produced.

  • Sampling: Soil samples are collected at various time points throughout the incubation period.

  • Extraction & Analysis:

    • Soils are extracted with appropriate solvents to separate the parent compound and its metabolites from the soil matrix.

    • The extracts are analyzed by HPLC to identify and quantify the parent compound and degradation products.

    • The amount of non-extractable (bound) residue and mineralized [¹⁴C]CO₂ is also quantified to create a mass balance.

  • Calculation: The DT50 is calculated based on the decline of the parent compound concentration over time.

Conclusion

Methoxyfenozide is a persistent insecticide in both soil and aquatic environments, with degradation occurring slowly over months or even years. Its deuterated analogue, this compound, is an indispensable tool for accurately studying this environmental behavior. The primary routes of dissipation are incorporation into soil organic matter and slow metabolism in plants through demethylation and oxidation. Due to its persistence and moderate mobility, the potential for off-site movement and accumulation in aquatic systems is a key consideration in its environmental risk assessment.[7]

References

Methodological & Application

Application Notes and Protocols for Methoxyfenozide-d9 Separation by HPLC and UPLC

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the separation and analysis of Methoxyfenozide-d9 using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are intended for researchers, scientists, and professionals in drug development and environmental analysis. This compound, a deuterated analog of the insecticide Methoxyfenozide, is commonly used as an internal standard in quantitative analytical methods.

Introduction

Methoxyfenozide is a diacylhydrazine insecticide that functions by accelerating the molting process in insects[1]. Accurate determination of its residues in various matrices is crucial for food safety and environmental monitoring. Stable isotope-labeled internal standards like this compound are essential for achieving high accuracy and precision in chromatographic methods by compensating for matrix effects and variations in sample preparation and instrument response. The analytical methods detailed below are optimized for the separation and quantification of Methoxyfenozide and its deuterated internal standard, this compound.

HPLC Method for this compound Separation

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a robust and widely used technique for the analysis of Methoxyfenozide residues[1][2][3]. Due to their similar physicochemical properties, this compound co-elutes with Methoxyfenozide, making it an ideal internal standard for MS-based detection methods.

Experimental Protocol

2.1.1. Sample Preparation (General Procedure)

A generic liquid-liquid extraction (LLE) procedure is described below, which can be adapted for various sample matrices such as fruits, vegetables, or soil[4][5].

  • Homogenization: Homogenize a representative sample (e.g., 10-50 g) until a uniform consistency is achieved.

  • Extraction: To the homogenized sample, add a suitable volume of acetonitrile (e.g., 100 mL). Shake vigorously for a specified period (e.g., 30 minutes) using a mechanical shaker[4].

  • Salting-out (Optional but recommended for aqueous samples): Add salts such as magnesium sulfate and sodium chloride to induce phase separation.

  • Centrifugation: Centrifuge the extract at a moderate speed (e.g., 4000 rpm) for a set time (e.g., 5 minutes) to separate the organic layer[6].

  • Collection: Carefully collect the supernatant (acetonitrile layer).

  • Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase or a suitable solvent mixture (e.g., 1 mL of acetonitrile/water) for HPLC analysis[2][7][8].

2.1.2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 54:46, v/v)[2] or Gradient
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 40-45°C[2]
Detector UV at 240 nm[2] or Mass Spectrometer (MS)
Retention Time Approximately 6.5 min (will vary based on exact conditions)[4]
Quantitative Data

The following table presents typical performance data for the HPLC analysis of Methoxyfenozide. Similar performance is expected for this compound.

ParameterValueReference
Linearity (r²) >0.999
Limit of Detection (LOD) 0.004 - 0.02 ppm[4][9]
Limit of Quantitation (LOQ) 0.01 - 0.05 ppm[4][5][9]
Recovery 86 - 95%[4]
Relative Standard Deviation (RSD) < 5%[4]

UPLC Method for this compound Separation

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. UPLC coupled with tandem mass spectrometry (MS/MS) is a highly specific and sensitive method for the determination of Methoxyfenozide and this compound[10].

Experimental Protocol

3.1.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely used for pesticide residue analysis in food and agricultural products[6][10].

  • Extraction: Weigh a homogenized sample (e.g., 2 g of chili powder) into a centrifuge tube. Add water (e.g., 8 mL) and vortex. Add acetonitrile (e.g., 10 mL) and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate)[6].

  • Shaking: Shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a suitable speed (e.g., 4000 rpm) for 5 minutes[6].

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) to remove interferences. Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for UPLC-MS/MS analysis.

3.1.2. Chromatographic Conditions

The table below outlines the recommended UPLC-MS/MS conditions.

ParameterCondition
UPLC System ACQUITY UPLC H-Class System or similar[6]
Column C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 1.8 µm particle size)[10]
Mobile Phase A: 0.1% Formic acid in Water with 0.5 mmol Ammonium AcetateB: Acetonitrile[10]
Gradient Time (min)
0.0
5.0
9.0
15.0
16.0
16.5
Flow Rate 0.3 mL/min[10]
Injection Volume 1 µL[10]
Column Temperature 35°C[10]
Mass Spectrometer Xevo TQ-S micro Mass Spectrometer or similar[6]
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transitions Methoxyfenozide: e.g., m/z 369.1 → 313.2 (quantification), m/z 369.1 → 149.2 (confirmation)[7]
This compound: Specific transitions to be determined based on the deuteration pattern.
Quantitative Data

Performance characteristics for the UPLC-MS/MS method for Methoxyfenozide are summarized below.

ParameterValueReference
Linearity (r²) >0.999[6]
Limit of Quantitation (LOQ) 0.01 µg/g[7]
Recovery 72 - 129%[5]
Relative Standard Deviation (RSD) 3.3 - 13.9%[6]

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the general workflows for sample preparation and analysis.

Caption: General workflow for HPLC analysis of this compound.

Caption: QuEChERS workflow for UPLC-MS/MS analysis of this compound.

References

Application Note: High-Sensitivity Detection of Methoxyfenozide-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Methoxyfenozide-d9, a deuterated internal standard for the insecticide Methoxyfenozide, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides optimized mass spectrometry parameters, a detailed sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, and liquid chromatography conditions. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of Methoxyfenozide in various matrices.

Introduction

Methoxyfenozide is a diacylhydrazine insecticide that acts as an insect growth regulator. Its deuterated analog, this compound, is commonly used as an internal standard in analytical testing to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. This document provides a comprehensive protocol for the detection and quantification of this compound using LC-MS/MS with electrospray ionization (ESI) in positive ion mode.

Mass Spectrometry Parameters

The detection of this compound was performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The optimized parameters are summarized in the table below. Two distinct MRM transitions are provided for confident identification and quantification.

ParameterValue
Compound This compound
Ionization ModeESI Positive
Precursor Ion (m/z)378.20
MRM Transition 1 (Quantifier)
Product Ion (m/z)322.0
Collision Energy (eV)Optimized around 15-25 eV
Cone Voltage (V)Optimized around 20-40 V
MRM Transition 2 (Qualifier)
Product Ion (m/z)149.0
Collision Energy (eV)Optimized around 25-35 eV
Cone Voltage (V)Optimized around 20-40 V

Note: Optimal collision energies and cone voltages are instrument-dependent and should be empirically determined for the specific mass spectrometer being used. The provided ranges are typical starting points for method development.

Experimental Protocol

Sample Preparation (QuEChERS)

This protocol is a general guideline for the extraction of this compound from a solid matrix (e.g., food, soil). Modifications may be necessary for different sample types.

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive SPE (dSPE) cleanup sorbent (e.g., PSA, C18)

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Spike the sample with the appropriate concentration of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing the dSPE cleanup sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Homogenized Sample add_water Add Water & Vortex sample->add_water spike Spike with this compound add_water->spike add_acn Add Acetonitrile spike->add_acn add_salts Add QuEChERS Salts & Shake add_acn->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 extract_supernatant Transfer Acetonitrile Layer centrifuge1->extract_supernatant dspe dSPE Cleanup extract_supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 filter Filter Supernatant centrifuge2->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound analysis.

Signaling Pathway (Fragmentation)

fragmentation_pathway precursor This compound Precursor Ion (m/z 378.20) product1 Product Ion 1 (m/z 322.0) precursor->product1 Collision Induced Dissociation product2 Product Ion 2 (m/z 149.0) precursor->product2

Caption: Fragmentation pathway of this compound.

Quantitative Data Summary

The following table presents typical performance data for the analysis of the non-deuterated Methoxyfenozide, which can be indicative of the expected performance for this compound.

MatrixFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)
Fruits1095< 10
5098< 8
10096< 7
Vegetables1092< 12
5097< 9
10094< 8

Data is illustrative and based on published methods for Methoxyfenozide. Actual performance may vary based on matrix and instrumentation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The use of MRM ensures high selectivity and specificity, making this protocol suitable for a wide range of applications in residue analysis and pharmacokinetic studies where an internal standard is required. The detailed sample preparation and instrumental parameters serve as a strong foundation for laboratories to implement and further validate this method for their specific needs.

Application of Methoxyfenozide-d9 for Robust Soil and Sediment Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust analytical method for the quantification of Methoxyfenozide in soil and sediment matrices. The protocol employs a solid-phase extraction (SPE) cleanup followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and variations in extraction recovery, Methoxyfenozide-d9 is utilized as an internal standard. This method is suitable for researchers, environmental scientists, and professionals in drug development and environmental monitoring, providing reliable data for residue analysis and environmental fate studies.

Introduction

Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone agonist, disrupting the molting process in insects. Its use in agriculture necessitates reliable methods for monitoring its presence and persistence in the environment, particularly in soil and sediment where it can accumulate. The complexity of these matrices, however, presents analytical challenges, including signal suppression or enhancement in mass spectrometry. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established strategy to compensate for these matrix-induced variations and potential losses during sample preparation, leading to more accurate and precise quantification. This document provides a comprehensive protocol for the extraction, cleanup, and analysis of Methoxyfenozide in soil and sediment using an isotope dilution method with this compound.

Data Presentation

The following tables summarize the quantitative data derived from method validation studies for the analysis of Methoxyfenozide in soil and sediment.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixLimit of Detection (LOD) (µg/g)Limit of Quantitation (LOQ) (µg/g)
MethoxyfenozideSoil0.0030.01
MethoxyfenozideSediment0.0030.01

Table 2: Recovery Rates of Methoxyfenozide

MatrixFortification Level (µg/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Clay Loam Soil0.01955.2
Clay Loam Soil1.00983.1
Silt Loam Soil0.01926.5
Silt Loam Soil1.00964.0
Loamy Sand Sediment0.01897.1
Loamy Sand Sediment1.00944.8
Sand Sediment0.01916.8
Sand Sediment1.00954.5

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from established EPA methodologies for the analysis of Methoxyfenozide in soil and sediment.

Materials:

  • 50 mL polypropylene centrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Reciprocating shaker

  • Centrifuge

  • Methanol (HPLC grade)

  • 0.1 N Hydrochloric acid

  • This compound internal standard solution (1 µg/mL in methanol)

Procedure:

  • Weigh 10.0 ± 0.1 g of homogenized soil or sediment into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.

  • For recovery samples, fortify with the appropriate concentration of a Methoxyfenozide standard solution.

  • Add 20 mL of extraction solvent (90% methanol / 10% 0.1 N hydrochloric acid, v/v).

  • Cap the tube and vortex for 30 seconds to break up the soil/sediment plug.

  • Place the tube on a reciprocating shaker and shake for 30 minutes at approximately 180 excursions per minute.

  • Centrifuge the sample at 3500 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction (steps 4-8) with a fresh 20 mL aliquot of the extraction solvent.

  • Combine the supernatants and adjust the final volume to 40 mL with the extraction solvent.

Solid-Phase Extraction (SPE) Cleanup

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

Procedure:

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Load 10 mL of the combined extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 20% methanol in water to remove interferences.

  • Elute the analytes with 10 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 30% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Methoxyfenozide369.2313.2149.115
This compound378.2322.2149.115

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis sample Soil/Sediment Sample (10g) spike_is Spike with this compound sample->spike_is add_solvent Add Extraction Solvent (90% MeOH / 10% 0.1N HCl) spike_is->add_solvent vortex Vortex Mix add_solvent->vortex shake Reciprocating Shaker (30 min) vortex->shake centrifuge1 Centrifuge shake->centrifuge1 extract1 Collect Supernatant centrifuge1->extract1 reextract Re-extract Pellet centrifuge1->reextract extract2 Combine Supernatants extract1->extract2 reextract->shake centrifuge2 Centrifuge condition Condition C18 SPE Cartridge load Load Sample Extract condition->load wash Wash Cartridge load->wash elute Elute with Acetonitrile wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for Methoxyfenozide analysis.

logical_relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Outcome matrix_effects Matrix Effects (Ion Suppression/Enhancement) is This compound (Internal Standard) matrix_effects->is compensates for extraction_loss Variable Extraction Recovery extraction_loss->is corrects for instrument_variability Instrumental Drift instrument_variability->is normalizes accuracy Improved Accuracy is->accuracy precision Enhanced Precision is->precision reliability Reliable Quantification is->reliability

Application Notes and Protocols for the Preparation of Calibration Standards with Methoxyfenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxyfenozide is a diacylhydrazine insecticide that functions as an agonist of the insect molting hormone, 20-hydroxyecdysone, leading to premature and incomplete molting in targeted pests.[1] For the accurate quantification of Methoxyfenozide in various matrices such as fruits, vegetables, and environmental samples, a robust analytical method is essential.[2][3] The use of a stable isotope-labeled internal standard, such as Methoxyfenozide-d9, is a widely accepted technique in mass spectrometry to enhance the accuracy and precision of quantitative analyses.[4][5]

This compound is a deuterated form of Methoxyfenozide, with nine deuterium atoms incorporated into its structure.[6] This isotopic labeling makes it an ideal internal standard for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it shares very similar chemical and physical properties with the non-labeled analyte, but is distinguishable by its mass-to-charge ratio (m/z).[6][7] These application notes provide a detailed protocol for the preparation of calibration standards using this compound for the quantitative analysis of Methoxyfenozide.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The internal standard and the native analyte are assumed to behave identically during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, variations in sample volume, extraction efficiency, and matrix effects can be effectively compensated for, leading to highly accurate and precise quantification.[4][7]

Experimental Protocols

Materials and Reagents
  • Methoxyfenozide analytical standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)[6]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials for storage

Preparation of Stock Solutions

a. Methoxyfenozide Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 10.00 mg of Methoxyfenozide analytical standard into a 10 mL amber volumetric flask.

  • Add a small amount of acetonitrile to dissolve the standard.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Bring the flask to the final volume with acetonitrile and mix thoroughly.[3]

  • This stock solution should be stored at -18°C or below in an amber vial.[3]

b. This compound Internal Standard (IS) Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 1.00 mg of this compound into a 1 mL amber volumetric flask.

  • Follow the same dissolution and dilution procedure as for the Methoxyfenozide stock solution, using acetonitrile as the solvent.

  • Store this stock solution under the same conditions as the analyte stock solution.

Preparation of Working Solutions

a. Methoxyfenozide Intermediate Working Solution (10 µg/mL)

  • Pipette 100 µL of the 1.0 mg/mL Methoxyfenozide stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with acetonitrile and mix well.

b. This compound Internal Standard (IS) Working Solution (1.0 µg/mL)

  • Pipette 10 µL of the 1.0 mg/mL this compound stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with acetonitrile and mix well. This solution will be used to fortify all calibration standards and samples.

Preparation of Calibration Curve Standards

The following protocol describes the preparation of a seven-point calibration curve.

  • Label seven 1 mL volumetric flasks as CAL 1 to CAL 7.

  • To each flask, add 50 µL of the this compound IS working solution (1.0 µg/mL) to achieve a final concentration of 50 ng/mL in each calibration standard.

  • Add the appropriate volume of the Methoxyfenozide intermediate working solution (10 µg/mL) to each flask as detailed in the table below.

  • Bring each flask to the final volume with a solvent mixture that mimics the initial mobile phase conditions of the LC-MS/MS method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex each standard thoroughly.

  • Transfer the standards to autosampler vials for analysis.

G Workflow for Preparation of Calibration Standards cluster_2 Calibration Standards (CAL 1-7) stock_analyte Methoxyfenozide Stock work_analyte Analyte Working Soln. (10 µg/mL) stock_analyte->work_analyte Dilute stock_is This compound Stock work_is IS Working Soln. (1.0 µg/mL) stock_is->work_is Dilute cal_standards Final Calibration Standards work_analyte->cal_standards Serial Dilution work_is->cal_standards Constant Volume (e.g., 50 µL)

Caption: Workflow for the preparation of calibration standards.

Data Presentation

Table 1: Example Calibration Standard Concentrations
Standard IDVolume of Methoxyfenozide Working Solution (10 µg/mL)Final Volume (mL)Final Methoxyfenozide Concentration (ng/mL)Final this compound Concentration (ng/mL)
CAL 11 µL1150
CAL 25 µL1550
CAL 310 µL11050
CAL 425 µL12550
CAL 550 µL15050
CAL 6100 µL110050
CAL 7200 µL120050
Table 2: Typical LC-MS/MS Parameters
ParameterCondition
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm)[8]
Mobile Phase AWater with 0.1% formic acid[8]
Mobile Phase BAcetonitrile with 0.1% formic acid[8]
GradientA suitable gradient to separate the analyte from matrix interferences (e.g., starting at 30% B, ramping to 90% B)[8]
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 15 µL[8]
Column Temperature40°C[8]
MS System
Ionization ModeElectrospray Ionization (ESI), Positive[8]
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Methoxyfenozide (Quant)m/z 369.2 → 149.1[8]
Methoxyfenozide (Qual)m/z 369.2 → 313.3[8]
This compoundm/z 378.2 → 149.0 or m/z 378.2 → 322.0[9]
Table 3: Method Validation Parameters (Literature Values)
MatrixLOQ (ppm)LOD (ppm)Mean Recovery (%)
Fruits, Vegetables0.010 - 0.0500.005 - 0.02572 - 129
Mint0.0500.02597 ± 10

LOQ: Limit of Quantitation, LOD: Limit of Detection. Data sourced from[2][10]

Application of Internal Standard in Sample Analysis

The prepared this compound internal standard working solution should be added to unknown samples at the beginning of the sample preparation process. This ensures that any loss of analyte during extraction, cleanup, and analysis is accounted for.

G Sample Analysis Workflow with Internal Standard sample 1. Weigh Sample (e.g., 5g of vegetable) add_is 2. Add IS Working Soln. (this compound) sample->add_is extract 3. Extraction (e.g., with acetonitrile) add_is->extract cleanup 4. Cleanup (e.g., SPE or dSPE) extract->cleanup analyze 5. LC-MS/MS Analysis cleanup->analyze quantify 6. Quantify Analyte using Response Ratio (Analyte/IS) analyze->quantify

Caption: Workflow for sample analysis using an internal standard.

Mechanism of Action of Methoxyfenozide

For context, Methoxyfenozide acts as an insecticide by mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E). It binds to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA, inducing the expression of genes that initiate the molting process. By prematurely activating this pathway, Methoxyfenozide disrupts the normal development of the insect, leading to its death.[1]

G Methoxyfenozide Signaling Pathway methoxy Methoxyfenozide (20E Agonist) ecr Ecdysone Receptor (EcR) methoxy->ecr Binds complex EcR/USP Complex ecr->complex usp Ultraspiracle Protein (USP) usp->complex dna DNA (EcRE) complex->dna Binds genes Gene Expression dna->genes Induces molting Premature Molting genes->molting

Caption: Simplified signaling pathway of Methoxyfenozide.

References

Troubleshooting & Optimization

How to improve Methoxyfenozide-d9 recovery in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Methoxyfenozide-d9 in complex matrices during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of Methoxyfenozide, an insecticide. In analytical chemistry, deuterated compounds are frequently used as internal standards.[1][2] Because this compound is chemically almost identical to Methoxyfenozide, it behaves similarly during sample preparation and analysis. This allows it to be used to accurately quantify Methoxyfenozide by correcting for analyte loss during extraction and for matrix effects that can suppress or enhance the analytical signal.[3][4]

Q2: What are the common analytical techniques for Methoxyfenozide and this compound?

A2: The most common analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[5] This method offers high selectivity and sensitivity, which is crucial for detecting low concentrations of the analyte in complex samples.[5]

Q3: What are "matrix effects" and how do they affect my results?

A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[6][7] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[6] Using a stable isotope-labeled internal standard like this compound that co-elutes with the analyte is the best way to compensate for these effects, as it is subject to the same matrix interferences.[8]

Q4: Which sample preparation techniques are recommended for Methoxyfenozide analysis?

A4: The two most widely used sample preparation techniques for Methoxyfenozide in complex matrices are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).[9][10][11] The choice between them depends on the specific matrix, the required level of cleanup, and the available resources.

Troubleshooting Guide: Low this compound Recovery

Low recovery of the internal standard, this compound, is a critical issue as it can compromise the accuracy of the quantification of the target analyte, Methoxyfenozide. This guide provides a systematic approach to troubleshooting and resolving this problem.

Problem: Low or Inconsistent this compound Recovery

Below is a troubleshooting workflow to diagnose and address potential causes for low internal standard recovery.

Troubleshooting_Workflow cluster_actions Corrective Actions Start Low this compound Recovery Observed Check_Standard Verify Internal Standard Integrity (Concentration, Purity, Storage) Start->Check_Standard Review_Protocol Review Sample Preparation Protocol Check_Standard->Review_Protocol Standard OK Prepare_New_Standard Prepare fresh standard Check_Standard->Prepare_New_Standard Issue Found Optimize_Extraction Optimize Extraction Step Review_Protocol->Optimize_Extraction Protocol Followed Correctly Modify_Protocol Modify protocol based on matrix Review_Protocol->Modify_Protocol Deviation Found Optimize_Cleanup Optimize Cleanup Step Optimize_Extraction->Optimize_Cleanup Extraction Optimized Adjust_Solvents Adjust solvent ratios/volumes Optimize_Extraction->Adjust_Solvents Investigate_Matrix Investigate Matrix-Specific Issues Optimize_Cleanup->Investigate_Matrix Cleanup Optimized Change_Sorbent Change SPE sorbent or QuEChERS cleanup salt Optimize_Cleanup->Change_Sorbent LCMS_Check Check LC-MS/MS System Performance Investigate_Matrix->LCMS_Check Matrix Effects Addressed Dilute_Sample Dilute sample extract Investigate_Matrix->Dilute_Sample Solution Recovery Improved LCMS_Check->Solution System OK Clean_System Clean ion source and column LCMS_Check->Clean_System Prepare_New_Standard->Check_Standard Modify_Protocol->Review_Protocol Adjust_Solvents->Optimize_Extraction Change_Sorbent->Optimize_Cleanup Dilute_Sample->Investigate_Matrix Clean_System->LCMS_Check

Caption: Troubleshooting workflow for low this compound recovery.

Detailed Troubleshooting Steps:

1. Verify Internal Standard Integrity

  • Question: Could my this compound stock solution be the problem?

  • Answer: Yes, improper preparation or storage can lead to degradation or inaccurate concentration.

    • Action: Prepare a fresh stock solution of this compound from a certified reference material.[12]

    • Action: Verify the solvent used for the stock solution is appropriate and that the solution is stored under the recommended conditions (e.g., -20°C).[13]

    • Action: Ensure accurate pipetting when adding the internal standard to the samples.

2. Review Sample Preparation Protocol

  • Question: I'm following a standard QuEChERS/SPE protocol, but my recovery is still low. What could be wrong?

  • Answer: Even with a standard protocol, minor deviations or a mismatch between the protocol and your specific matrix can cause issues.

    • Action: Double-check every step of your protocol, including solvent volumes, shaking/vortexing times, and centrifugation speeds.[14]

    • Action: For QuEChERS, ensure the sample has adequate water content. For dry matrices, you may need to add water before extraction.[15]

    • Action: For SPE, ensure the column is properly conditioned and that the sample is loaded at the correct flow rate. Also, check that the elution solvent is appropriate and the elution volume is sufficient.[16]

3. Optimize the Extraction Step

  • Question: How can I improve the extraction of this compound from the sample matrix?

  • Answer: The choice of extraction solvent and the extraction conditions are critical for efficient recovery.

    • QuEChERS:

      • Solvent: Acetonitrile is commonly used. Ensure it is of high purity. For certain matrices, modifying the solvent with a small percentage of acid (e.g., 1% acetic acid) can improve recovery.[17]

      • Salts: The type and amount of extraction salts (e.g., MgSO₄, NaCl, citrate buffers) affect the partitioning of the analyte. Ensure you are using the correct salt combination for your method (e.g., AOAC or EN).

    • SPE:

      • Sorbent: A polymeric reversed-phase sorbent is often used for Methoxyfenozide.[11][18] If recovery is low, consider trying a different type of sorbent.

      • pH: The pH of the sample and loading solution can impact the retention of Methoxyfenozide on the sorbent. Adjusting the pH might be necessary.[7]

      • Elution Solvent: Ensure the elution solvent is strong enough to desorb the analyte completely. You might need to increase the volume or try a different solvent composition.[7]

4. Optimize the Cleanup Step (d-SPE for QuEChERS)

  • Question: Could the cleanup step be causing the loss of my internal standard?

  • Answer: Yes, the sorbents used for cleanup can sometimes retain the analyte of interest along with the matrix interferences.

    • Action: The most common cleanup sorbent is Primary Secondary Amine (PSA). However, if your sample contains high levels of fatty acids or pigments, other sorbents like C18 or Graphitized Carbon Black (GCB) might be included. GCB can sometimes adsorb planar molecules, so its use should be evaluated carefully.[19]

    • Action: Try reducing the amount of cleanup sorbent or using a different combination of sorbents.

5. Investigate Matrix-Specific Issues

  • Question: I'm working with a very complex matrix (e.g., fatty foods, soil with high organic content). Could this be the issue?

  • Answer: Absolutely. Complex matrices are a major source of low recovery and matrix effects.

    • Action: Dilute the final extract to reduce the concentration of matrix components.[3]

    • Action: Use matrix-matched calibration standards to compensate for matrix effects that might be different for your specific sample type compared to the solvent standard.[19][20]

    • Action: For very "dirty" samples, a combination of QuEChERS followed by an additional SPE cleanup step might be necessary.

6. Check LC-MS/MS System Performance

  • Question: My sample preparation seems fine. Could the problem be with my instrument?

  • Answer: Yes, issues with the LC-MS/MS system can mimic low recovery.

    • Action: Check for any leaks in the LC system.

    • Action: Clean the mass spectrometer's ion source, as matrix components can build up and suppress the signal.

    • Action: Ensure that the deuterated internal standard is not co-eluting with a significant matrix interference that is causing ion suppression. A slight adjustment of the chromatographic gradient might help separate them.

Data Presentation: Methoxyfenozide Recovery in Various Matrices

The following tables summarize reported recovery data for Methoxyfenozide using different extraction methods. This data can serve as a benchmark for your own experiments.

Table 1: Methoxyfenozide Recovery using QuEChERS

MatrixFortification LevelAverage Recovery (%)RSD (%)Reference
Cauliflower0.01 - 1.0 mg/kg94.5 - 108.0< 17.3[9]
Tea (made)0.01 - 1.0 mg/kg85.0 - 91.6< 17.3[9]
Tea (shoots)0.01 - 1.0 mg/kg77.3 - 82.0< 17.3[9]
Grape100 µg/kg1017[10]
Rice100 µg/kg954[10]

Table 2: Methoxyfenozide Recovery using Solid-Phase Extraction (SPE)

MatrixFortification LevelAverage Recovery (%)RSD (%)Reference
Environmental Water0.05, 0.1, 1 µg/mL84.72 - 100.033.78
Soil0.05, 0.5 mg/kg98.1 - 102.8-[8]
Vegetables4.0, 10.0, 20.0 µg/kg70 - 80< 8[5]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Methoxyfenozide in Cauliflower

This protocol is based on the methodology described by Sun et al. (2020).[9]

QuEChERS_Protocol cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis Homogenize 1. Homogenize 10g of cauliflower sample Add_Solvent 2. Add 10 mL of acetonitrile Homogenize->Add_Solvent Add_IS 3. Add this compound internal standard Add_Solvent->Add_IS Vortex_1 4. Vortex for 1 min Add_IS->Vortex_1 Add_Salts 5. Add QuEChERS extraction salts (e.g., MgSO4, NaCl) Vortex_1->Add_Salts Vortex_2 6. Vortex vigorously for 1 min Add_Salts->Vortex_2 Centrifuge_1 7. Centrifuge at 4000 rpm for 5 min Vortex_2->Centrifuge_1 Transfer_Supernatant 8. Transfer supernatant to d-SPE tube containing cleanup sorbents (e.g., PSA, C18) Centrifuge_1->Transfer_Supernatant Vortex_3 9. Vortex for 1 min Transfer_Supernatant->Vortex_3 Centrifuge_2 10. Centrifuge at 10000 rpm for 5 min Vortex_3->Centrifuge_2 Filter 11. Filter the supernatant Centrifuge_2->Filter Analyze 12. Analyze by LC-MS/MS Filter->Analyze

Caption: QuEChERS workflow for Methoxyfenozide analysis in cauliflower.

Protocol 2: Solid-Phase Extraction (SPE) for Methoxyfenozide in Water

This protocol is based on the methodology described by Piryaei et al. (2023) and EPA methods.[21]

SPE_Protocol cluster_conditioning Step 1: Cartridge Conditioning cluster_loading Step 2: Sample Loading cluster_washing Step 3: Washing cluster_elution Step 4: Elution and Analysis Condition_Methanol 1. Condition SPE cartridge with methanol Condition_Water 2. Condition with water Condition_Methanol->Condition_Water Prepare_Sample 3. Acidify water sample and add this compound Condition_Water->Prepare_Sample Load_Sample 4. Load sample onto the cartridge at a slow flow rate Prepare_Sample->Load_Sample Wash_Cartridge 5. Wash cartridge to remove interferences (e.g., with a water/methanol mixture) Load_Sample->Wash_Cartridge Dry_Cartridge 6. Dry the cartridge under vacuum Wash_Cartridge->Dry_Cartridge Elute_Analyte 7. Elute this compound and analyte with an appropriate solvent (e.g., acetonitrile) Dry_Cartridge->Elute_Analyte Evaporate 8. Evaporate eluate to dryness Elute_Analyte->Evaporate Reconstitute 9. Reconstitute in mobile phase Evaporate->Reconstitute Analyze 10. Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for Methoxyfenozide analysis in water.

References

Addressing poor peak shape of Methoxyfenozide-d9 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Methoxyfenozide-d9.

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a general workflow for diagnosing and resolving poor peak shape issues with this compound.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 System & Column Investigation cluster_3 Method Optimization cluster_4 Resolution start Identify Peak Shape Issue (Tailing, Fronting, Splitting, Broadening) mobile_phase Check Mobile Phase (pH, Composition, Age) start->mobile_phase sample_prep Review Sample Preparation (Solvent, Concentration) mobile_phase->sample_prep If no issue found solution Peak Shape Improved mobile_phase->solution Issue Resolved column_health Assess Column Health (Age, Contamination, Void) sample_prep->column_health If no issue found sample_prep->solution Issue Resolved system_check Inspect LC System (Connections, Dead Volume, Leaks) column_health->system_check If no issue found column_health->solution Issue Resolved method_dev Optimize Method Parameters (Gradient, Temperature, Flow Rate) system_check->method_dev If no issue found system_check->solution Issue Resolved method_dev->solution

Caption: A step-by-step workflow for troubleshooting poor peak shape in chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, a basic compound, is often due to secondary interactions with residual silanol groups on the silica-based stationary phase of the column.[1] At mobile phase pH values above 3.5, these silanols can become deprotonated and interact with the positively charged analyte, causing tailing.[2] Other potential causes include column contamination, a void at the column inlet, or extra-column dead volume.

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting is less common than tailing but can occur due to column overload, where too much sample is injected, or if the sample is dissolved in a solvent significantly stronger than the mobile phase.[3]

Q3: I am observing a split peak for this compound. Why is this happening?

A split peak can be caused by a partially blocked column frit, a void in the column packing material, or an injection solvent that is much stronger than the mobile phase, causing the sample to spread unevenly at the column inlet.

Q4: Does the deuterium label on this compound affect its peak shape?

The deuterium isotope effect on peak shape is generally minimal. However, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to subtle differences in polarity.[4][5] This is known as the chromatographic isotope effect. While this may cause a slight shift in retention time, it is not a common cause of poor peak shape.

Q5: Can the mobile phase pH significantly impact the peak shape of this compound?

Yes, as a basic compound, the mobile phase pH is critical. A low pH (typically below 3.5) will ensure that this compound is consistently protonated and that the silanol groups on the column are not ionized, which helps to minimize secondary interactions and reduce peak tailing.[1]

Troubleshooting Guide

Peak Tailing

Peak tailing is the most common peak shape issue for basic compounds like this compound.

Logical Approach to Troubleshooting Peak Tailing:

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH with Formic or Acetic Acid check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (e.g., 5-20 mM)? check_ph->check_buffer Yes adjust_ph->start adjust_buffer Increase Buffer Concentration check_buffer->adjust_buffer No column_issue Suspect Column Issue check_buffer->column_issue Yes adjust_buffer->start flush_column Flush Column with Strong Solvent column_issue->flush_column replace_column Replace Column flush_column->replace_column Tailing Persists

Caption: Troubleshooting logic for addressing peak tailing of this compound.

Corrective Actions:

  • Mobile Phase pH: Ensure the aqueous component of your mobile phase has a pH of 3.5 or lower. The addition of 0.1% formic acid is commonly used to achieve this.[6]

  • Buffer Strength: If using a buffered mobile phase (e.g., ammonium formate or acetate), ensure the concentration is sufficient to control the pH effectively, typically in the 5-20 mM range.

  • Column Contamination: Flush the column with a strong solvent series (see Experimental Protocols).

  • Column Age/Void: If the column is old or has been subjected to pressure shocks, a void may have formed. Replacing the column is often the only solution.

Peak Fronting

Corrective Actions:

  • Reduce Sample Concentration: Dilute the sample and reinject.

  • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

  • Match Sample Solvent to Mobile Phase: If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as low as possible.

Split Peaks

Corrective Actions:

  • Check for Blockages: A partially blocked column inlet frit is a common cause. Try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced (if possible) or the entire column replaced.

  • Inspect Connections: Ensure all fittings between the injector and the column are secure and that there is no dead volume.

  • Sample Solvent: As with peak fronting, a mismatch between the sample solvent and the mobile phase can cause peak splitting. Try to dissolve the sample in the mobile phase.

Data Presentation

Table 1: General Effects of Chromatographic Parameters on Peak Shape

ParameterEffect on Peak Shape of Basic CompoundsRecommendation for this compound
Mobile Phase pH Lowering the pH reduces tailing by suppressing silanol ionization.[1]Use a mobile phase with a pH between 2.5 and 3.5.
Organic Modifier Higher percentages can sometimes improve peak shape, but the primary effect is on retention time.Optimize for retention and resolution; typically acetonitrile is used.
Buffer Concentration Higher buffer concentration can improve peak shape by maintaining a stable pH.Use 5-20 mM ammonium formate or acetate if buffering is needed.
Column Temperature Increasing temperature can sometimes improve peak shape and efficiency.A column temperature of 30-40°C is a good starting point.[6]
Flow Rate May have a minor effect on peak shape; primarily affects analysis time and backpressure.Optimize for best resolution and analysis time.
Column Chemistry Columns with high-purity silica and effective end-capping exhibit less tailing for basic compounds.Use a modern, high-quality C18 column.

Table 2: Example of Mobile Phase Optimization for a Basic Compound

The following data is for the basic compound octenidine dihydrochloride and illustrates the interactive effect of mobile phase pH and organic modifier concentration on peak shape (asymmetry factor) and retention. A similar optimization strategy would be effective for this compound.

ExperimentBuffer pHAcetonitrile (%)Resulting Mobile Phase pHRetention Factor (k')Peak Asymmetry (As)Peak Shape Observation
12.530%4.02> 55-Not eluted
22.570%3.631.831.15Good
37.530%7.82Not eluted-Not eluted
47.570%7.310.98> 2.0Distorted and split

Data adapted from a study on octenidine dihydrochloride, a basic compound, demonstrating the principles of mobile phase optimization.

This table clearly shows that for a basic compound, a low buffer pH combined with a suitable percentage of organic modifier is crucial for achieving good retention and peak shape.

Experimental Protocols

LC-MS/MS Method for this compound Analysis

This protocol is based on a published method for the analysis of Methoxyfenozide and can be adapted for this compound.[6]

  • LC System: Shimadzu LC-20A HPLC system or equivalent

  • Column: Agilent XDB-C18 column (50 mm × 4.6 mm, 1.8-µm particle size)

  • Column Temperature: 35 °C

  • Mobile Phase A: 0.5 mM ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1 µL

  • Gradient Program:

    • 0 min: 80% A

    • 5.0 min: 40% A

    • 9.0 min: 15% A

    • 15 min: 5% A (hold for 1.0 min)

    • 16.5 min: 40% A

  • MS System: Triple quadrupole mass spectrometer with positive ion mode electrospray ionization (ESI+)

  • MS Parameters (for Methoxyfenozide, adapt for d9 version):

    • Parent ion: m/z 369.20

    • Daughter ions: m/z 313.10 and 149.10

    • Collision Energy: 10 eV and 25 eV respectively

Standard Column Flushing Protocol

If column contamination is suspected to be the cause of poor peak shape, a thorough flushing procedure can be attempted.

  • Disconnect the column from the detector.

  • Flush with the following solvents in order, for at least 20 column volumes each: a. Mobile phase without buffer (e.g., water/acetonitrile mixture) b. 100% Water (HPLC grade) c. 100% Acetonitrile d. 100% Isopropanol e. 100% Acetonitrile f. Mobile phase without buffer

  • Equilibrate the column with the initial mobile phase conditions until the baseline is stable.

  • Reconnect the column to the detector and test with a standard.

References

Selecting optimal MRM transitions for Methoxyfenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Methoxyfenozide and its deuterated internal standard, Methoxyfenozide-d9, using tandem mass spectrometry. This guide provides detailed information on selecting optimal Multiple Reaction Monitoring (MRM) transitions, experimental protocols, and troubleshooting common issues to ensure high-quality data for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MRM transitions for Methoxyfenozide and this compound?

A1: The selection of optimal MRM transitions is critical for the selective and sensitive quantification of Methoxyfenozide. The protonated molecule [M+H]⁺ is typically used as the precursor ion. For this compound, the precursor ion will have a higher mass-to-charge ratio (m/z) due to the deuterium labeling. The most intense and specific product ions should be chosen for quantification and confirmation. Below is a summary of recommended MRM transitions.

Q2: How do I optimize the collision energy (CE) and declustering potential (DP) for each transition?

A2: Collision energy and declustering potential are instrument-dependent parameters that must be optimized to achieve the best signal intensity. This is typically done by infusing a standard solution of the analyte and its internal standard into the mass spectrometer and performing a parameter ramp for each precursor-product ion pair. The values that yield the highest and most stable signal should be selected for the analytical method.

Q3: What are some common issues encountered during the LC-MS/MS analysis of Methoxyfenozide?

A3: Common issues include matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification. In-source fragmentation of the analyte can also be a problem, resulting in a decreased signal for the intended precursor ion. The use of a deuterated internal standard like this compound helps to compensate for matrix effects and variations in instrument response.

Quantitative Data Summary

The following tables summarize the recommended MRM transitions for Methoxyfenozide and its deuterated internal standard, this compound. Note that optimal collision energies (CE) and declustering potentials (DP) may vary between different mass spectrometer models and should be empirically determined.

Table 1: Recommended MRM Transitions for Methoxyfenozide

Precursor Ion (m/z)Product Ion (m/z)Proposed RoleDeclustering Potential (DP) (eV)Collision Energy (CE) (eV)
369.1149.0Quantifier3621
369.1313.1Qualifier3611
369.2149.1Quantifier-16
369.291.1Qualifier-60
369.0313.0Qualifier-10
369.0149.0Quantifier-14

Table 2: Recommended MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed RoleDeclustering Potential (DP) (eV)Collision Energy (CE) (eV)
378.2322.0Quantifier--
378.2149.0Qualifier--

Note: Dashes (-) indicate that specific values were not available in the cited literature and should be optimized by the user.

Experimental Protocol: MRM Method Development

This protocol outlines the steps for developing a robust LC-MS/MS method for the quantification of Methoxyfenozide using this compound as an internal standard.

1. Standard Preparation:

  • Prepare stock solutions of Methoxyfenozide and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solutions to cover the expected concentration range of the samples. Each working standard should contain a constant concentration of the this compound internal standard.

2. Mass Spectrometer Tuning and Optimization:

  • Infuse a working standard solution containing both Methoxyfenozide and this compound directly into the mass spectrometer.

  • In positive electrospray ionization (ESI) mode, perform a full scan (Q1 scan) to identify the protonated precursor ions ([M+H]⁺) for both compounds.

  • Perform product ion scans for each precursor ion to identify the most abundant and stable fragment ions.

  • For each selected precursor-product ion pair (MRM transition), optimize the collision energy (CE) and declustering potential (DP) to maximize the signal intensity.

3. Liquid Chromatography Method Development:

  • Select a suitable reversed-phase C18 column.

  • Develop a gradient elution method using mobile phases typically consisting of water and methanol or acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Optimize the gradient to achieve good chromatographic peak shape and separation from potential matrix interferences. The goal is to have a retention time of several minutes to avoid elution in the void volume.

4. Method Validation:

  • Assess the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established validation guidelines.

  • Evaluate matrix effects by comparing the response of the analyte in a standard solution to the response in a sample matrix spiked with the analyte at the same concentration.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Signal - Incorrect MRM transitions- Suboptimal CE or DP values- Ion source contamination- LC plumbing issue- Verify the precursor and product ion m/z values.- Re-optimize CE and DP by direct infusion.- Clean the ion source components.- Check for leaks or blockages in the LC system.
Poor Peak Shape - Inappropriate mobile phase or gradient- Column degradation- Sample solvent incompatible with mobile phase- Adjust mobile phase composition or gradient profile.- Replace the analytical column.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
High Background Noise - Contaminated mobile phase or LC system- Matrix interferences- Use high-purity solvents and freshly prepared mobile phases.- Improve sample clean-up procedures.- Optimize chromatographic separation to resolve the analyte from interferences.
Inconsistent Results - Variable matrix effects- Inconsistent sample preparation- Instability of analyte or internal standard- Ensure the internal standard is added to all samples and standards at the same concentration.- Standardize the sample preparation workflow.- Check the stability of stock and working solutions.
In-source Fragmentation - High declustering potential or source temperature- Reduce the declustering potential and/or ion source temperature to minimize fragmentation before the collision cell.[1]
Variable Internal Standard Response - Deuterium exchange- Co-eluting interference specific to the IS- Ensure the deuterated standard is stable in the sample matrix and storage conditions.- Investigate for any isobaric interferences that may be affecting the internal standard.

Workflow for MRM Transition Optimization

The following diagram illustrates the logical workflow for selecting and optimizing MRM transitions for Methoxyfenozide and its deuterated internal standard.

MRM_Optimization_Workflow Workflow for Optimal MRM Transition Selection cluster_analyte Analyte (Methoxyfenozide) cluster_is Internal Standard (this compound) A1 Infuse Analyte Standard A2 Q1 Scan: Identify Precursor Ion ([M+H]+ = 369.2) A1->A2 A3 Product Ion Scan for m/z 369.2 A2->A3 A4 Select Intense & Specific Product Ions (e.g., 149.1, 313.1) A3->A4 A5 Optimize CE & DP for each Transition A4->A5 C1 Develop LC Method A5->C1 B1 Infuse IS Standard B2 Q1 Scan: Identify Precursor Ion ([M+H]+ = 378.2) B1->B2 B3 Product Ion Scan for m/z 378.2 B2->B3 B4 Select Intense & Specific Product Ions (e.g., 322.0, 149.0) B3->B4 B5 Optimize CE & DP for each Transition B4->B5 B5->C1 C2 Final MRM Method C1->C2

Caption: Workflow for selecting and optimizing MRM transitions.

References

Technical Support Center: Accurate Quantification with Methoxyfenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Methoxyfenozide using its deuterated internal standard, Methoxyfenozide-d9. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and answers to frequently asked questions (FAQs) to ensure reliable and reproducible results in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: this compound stock solutions, typically prepared in acetonitrile, should be stored at -18°C or lower in a freezer for long-term stability.[1] For short-term use, refrigeration at 4°C is acceptable for a few days. It is crucial to minimize freeze-thaw cycles to prevent degradation. Always bring the solution to room temperature and vortex thoroughly before use.

Q2: I am observing a chromatographic peak for this compound in my blank matrix samples. What could be the cause?

A2: This phenomenon, known as "crosstalk" or isotopic contribution, can occur if the this compound internal standard contains a small percentage of the unlabeled Methoxyfenozide. To confirm this, inject a high concentration of the this compound solution and monitor the MRM transition for the unlabeled analyte. If a peak is observed, this indicates an impurity in the internal standard. It is essential to source high-purity deuterated standards to minimize this effect.

Q3: My Methoxyfenozide and this compound peaks are not co-eluting perfectly. Is this a problem and how can I fix it?

A3: A slight separation between the analyte and its deuterated internal standard can sometimes occur due to the deuterium isotope effect, which can alter the compound's polarity and interaction with the stationary phase. While minor shifts may be tolerable, significant separation can lead to differential matrix effects and impact quantification accuracy. To address this, you can optimize the liquid chromatography gradient. A slower, more shallow gradient around the elution time of the analytes can improve co-elution. Experimenting with different organic modifiers or column chemistries can also help achieve better peak alignment.

Q4: Can I use this compound for quantifying Methoxyfenozide in any matrix?

A4: this compound is an excellent internal standard for a wide variety of matrices, including soil, water, and various food commodities like fruits and vegetables.[2][3][4] However, every matrix is unique and can present different challenges, primarily in the form of matrix effects. It is crucial to validate your method for each new matrix to ensure accuracy and precision. This includes assessing matrix effects, recovery, and the limits of detection and quantification.

Q5: What are the recommended MRM transitions for Methoxyfenozide and this compound?

A5: The selection of appropriate MRM transitions is critical for selectivity and sensitivity. Based on available literature, the following transitions are commonly used. It is always recommended to optimize these transitions on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierReference
Methoxyfenozide369.2313.0149.0[5]
This compound378.2322.0149.0[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of Methoxyfenozide using this compound.

Issue 1: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject. Ensure the concentration is within the linear range of the method.
Incompatible Injection Solvent The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible to prevent peak distortion.
Column Contamination Implement a robust column washing procedure between injections. If the problem persists, consider using a guard column or replacing the analytical column.
Secondary Interactions Acidifying the mobile phase with a small amount of formic acid (e.g., 0.1%) can help to protonate silanols on the column packing and reduce peak tailing for basic compounds.
Issue 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure all sample preparation steps, especially extraction and evaporation, are performed consistently across all samples. Automation can help minimize variability.
Matrix Effects Significant and variable matrix effects can lead to poor precision. Implement strategies to mitigate these effects as detailed in the "Matrix Effect Mitigation" section below.
Internal Standard Addition Error Verify the accuracy and consistency of the internal standard spiking volume. Use a calibrated pipette and add the internal standard early in the sample preparation process to account for analyte loss during extraction.
Instrument Instability Check the LC-MS/MS system for leaks, pump pressure fluctuations, or a dirty ion source. Perform system suitability tests before each batch of samples.
Issue 3: Low Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and technique. For complex matrices, a more rigorous extraction method like QuEChERS may be necessary. Ensure adequate vortexing/shaking time.
Analyte Degradation Methoxyfenozide is generally stable, but prolonged exposure to harsh pH or high temperatures during sample processing should be avoided.[6]
Adsorption to Labware Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte to container surfaces.
Incomplete Elution from SPE If using solid-phase extraction (SPE) for cleanup, ensure the elution solvent is strong enough to fully recover the analyte from the sorbent. Test different elution solvents and volumes.

Experimental Protocols

Protocol 1: Generic Sample Preparation using QuEChERS for Food Matrices

This protocol is a general guideline and should be optimized for your specific matrix.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: Take an aliquot of the final extract, dilute as necessary with the initial mobile phase, and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrument Parameters

These are typical starting parameters and should be optimized for your specific instrument and application.

Parameter Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 400 - 550 °C
Collision Gas Argon

Visualizations

Diagram 1: General Workflow for Methoxyfenozide Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection & Homogenization Spike Spike with this compound Sample->Spike Extract Extraction (e.g., QuEChERS) Spike->Extract Cleanup Cleanup (e.g., dSPE) Extract->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Standard workflow for Methoxyfenozide analysis.

Diagram 2: Troubleshooting Logic for Inaccurate Results

Start Inaccurate Results Check_IS Check Internal Standard Response Start->Check_IS Check_Cal Review Calibration Curve Check_IS->Check_Cal No IS_Var High IS Variability Check_IS->IS_Var Yes IS_Low Low IS Signal Check_IS->IS_Low Yes Check_Matrix Evaluate Matrix Effects Check_Cal->Check_Matrix No Cal_Bad Poor Linearity (r² < 0.99) Check_Cal->Cal_Bad Yes Matrix_High High Matrix Suppression/ Enhancement Check_Matrix->Matrix_High Yes Sol_IS Optimize IS Spiking Step IS_Var->Sol_IS IS_Low->Sol_IS Sol_Cal Prepare Fresh Standards Cal_Bad->Sol_Cal Sol_Matrix Improve Sample Cleanup/ Dilute Sample Matrix_High->Sol_Matrix cluster_prep Sample Prep Solutions cluster_chrom Chromatography Solutions cluster_cal Calibration Solutions Start Significant Matrix Effects Detected Approach1 Optimize Sample Preparation Start->Approach1 Approach2 Modify Chromatographic Conditions Start->Approach2 Approach3 Adjust Calibration Strategy Start->Approach3 Prep1 Improve Cleanup (e.g., different dSPE sorbents) Approach1->Prep1 Prep2 Dilute Final Extract Approach1->Prep2 Chrom1 Optimize LC Gradient to separate from interferences Approach2->Chrom1 Chrom2 Use a different column chemistry Approach2->Chrom2 Cal1 Use Matrix-Matched Calibrants Approach3->Cal1

References

Improving the limit of detection for Methoxyfenozide with Methoxyfenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methoxyfenozide and its deuterated internal standard, Methoxyfenozide-d9, to improve the limit of detection in analytical assays.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Methoxyfenozide quantification?

A1: Using a stable isotopically labeled (SIL) internal standard like this compound is the preferred method for quantitative analysis, especially in complex matrices, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] this compound is chemically and structurally almost identical to Methoxyfenozide, meaning it will behave similarly during sample preparation (extraction, cleanup) and analysis (chromatography, ionization). This similarity allows it to effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Methoxyfenozide, particularly at low concentrations.[1]

Q2: Can the use of this compound introduce any analytical challenges?

A2: While highly advantageous, using deuterated internal standards like this compound can sometimes present challenges. These may include:

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts from a chromatography column.[1][4]

  • Different Recoveries: In some cases, the recovery of the deuterated standard may differ from the native analyte.[2][4]

  • Masking of Issues: Because SIL internal standards can compensate for various experimental inconsistencies, they might inadvertently hide underlying problems with the analytical method, such as poor sample stability or recovery.[1][2][3]

  • Deuterium Exchange: There is a potential for the loss of deuterium from the molecule, although this is less common with well-designed labeled compounds.[5]

Q3: What are the typical ion transitions for Methoxyfenozide and this compound in LC-MS/MS analysis?

A3: The specific ion transitions can vary slightly depending on the instrument and source conditions. However, commonly used transitions are:

  • Methoxyfenozide: Precursor ion (m/z) 369.1 or 369.2, with product ions around m/z 313.2 and 149.2.[6][7][8]

  • This compound: Precursor ion (m/z) 378.2, with product ions around m/z 322.0 and 149.0.[8] It is crucial to optimize these transitions on your specific instrument.

Troubleshooting Guide

Issue 1: Poor Signal or High Limit of Detection (LOD) for Methoxyfenozide

Possible Cause Troubleshooting Step
Suboptimal Sample Preparation Review the extraction and cleanup procedure. Methoxyfenozide can be extracted from various matrices using acetonitrile or methanol, often with the addition of a small amount of acid or base.[9][10][11] Solid-phase extraction (SPE) is commonly used for cleanup.[6][9] Ensure complete evaporation of the solvent and proper reconstitution in a mobile phase-compatible solvent.[6][9]
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Methoxyfenozide is typically analyzed in positive ion mode.[6][7]
Incorrect MS/MS Transitions Infuse a standard solution of Methoxyfenozide to determine the optimal precursor and product ions and their corresponding collision energies on your instrument.
Matrix Effects Matrix components can suppress the ionization of Methoxyfenozide. The use of this compound should help correct for this.[1] If suppression is severe, consider further sample cleanup, dilution of the sample extract, or using a matrix-matched calibration curve.[10]

Issue 2: Inconsistent or Poor Recovery of Methoxyfenozide and/or this compound

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the chosen extraction solvent is appropriate for the sample matrix and that the extraction time and technique (e.g., shaking, sonication) are sufficient.[10][11]
Loss during Cleanup Verify that the solid-phase extraction (SPE) cartridge and elution solvents are appropriate for Methoxyfenozide. Ensure the column does not dry out during sample loading and washing steps.[6]
Adsorption to Vials/Tubing Silanized glass vials or polypropylene vials can help minimize adsorption of the analyte and internal standard.

Issue 3: Chromatographic Peak Shape Issues (e.g., Tailing, Splitting)

Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent or consider replacing it. A guard column can help protect the analytical column.
Incompatible Reconstitution Solvent The solvent used to reconstitute the final extract should be similar in composition and strength to the initial mobile phase to ensure good peak shape.[9]
Column Overload Inject a smaller volume or a more dilute sample.
Secondary Interactions Adding a small amount of formic acid to the mobile phase can help improve peak shape by reducing interactions with residual silanols on the column packing.[6][10]

Issue 4: Retention Time Shift Between Methoxyfenozide and this compound

Possible Cause Troubleshooting Step
Isotope Effect A slight difference in retention time between a deuterated internal standard and the native analyte is known as the isotope effect and can occur, especially with a large number of deuterium atoms.[1][4]
Mitigation Ensure that the peak integration windows for both the analyte and the internal standard are set correctly to account for any small, consistent shift. If the shift is large or inconsistent, it could indicate a problem with the chromatographic conditions.

Experimental Protocols

Sample Preparation: Methoxyfenozide from Vegetable Matrix

This protocol is a generalized procedure based on common methods.[10][11] Optimization for specific matrices may be required.

  • Homogenization: Weigh 5.0 g of the homogenized vegetable sample into a 50 mL centrifuge tube.

  • Fortification: Add a known amount of this compound internal standard solution.

  • Extraction:

    • Add 20 mL of acetonitrile.

    • Shake vigorously for 2 minutes.

    • Centrifuge at 5000 x g for 5 minutes.

  • Cleanup (QuEChERS-based):

    • Transfer 2 mL of the supernatant to a 5 mL tube containing 100 mg of primary secondary amine (PSA) sorbent, 5 mg of graphitized carbon black (GCB), and 150 mg of anhydrous magnesium sulfate.

    • Vortex for 1 minute.

    • Centrifuge at 5000 x g for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes typical starting parameters for LC-MS/MS analysis of Methoxyfenozide. These should be optimized for your specific instrumentation.

Parameter Typical Value
LC Column C18 (e.g., 50 mm x 4.6 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of A, ramp to a high percentage of B, then return to initial conditions for equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35 - 40 °C
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table of MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Use
Methoxyfenozide369.2313.2Quantifier
Methoxyfenozide369.2149.2Qualifier
This compound378.2322.0Quantifier
This compound378.2149.0Qualifier

Note: The exact m/z values may vary slightly based on instrument calibration and resolution.[6][7][8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Homogenized Sample Fortify 2. Fortify with This compound Sample->Fortify Extract 3. Extract with Acetonitrile Fortify->Extract Cleanup 4. QuEChERS Cleanup Extract->Cleanup Filter 5. Filter Cleanup->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Integration Peak Integration LC_MSMS->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for Methoxyfenozide analysis.

Caption: Troubleshooting logic for poor Methoxyfenozide signal.

References

Strategies to reduce ion source contamination from Methoxyfenozide-d9 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion source contamination during Methoxyfenozide-d9 analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of ion source contamination during this compound analysis?

A1: Ion source contamination can manifest in several ways during your LC-MS/MS analysis of this compound. Key indicators include:

  • A gradual or sudden decrease in signal intensity for this compound and its internal standard.

  • Increased background noise in your mass spectra.[1]

  • Poor peak shapes, such as tailing or broadening.[2]

  • Inconsistent or drifting retention times.[3]

  • A noticeable shift in the mass accuracy of your instrument.[4]

  • The appearance of unknown peaks or adducts in your chromatograms.

Q2: What are the primary sources of contamination in this compound analysis?

A2: Contamination can originate from various sources throughout the analytical workflow. Common culprits include:

  • Sample Matrix: Complex biological or environmental matrices can introduce a host of interfering compounds that co-elute with this compound and contaminate the ion source.[5][6] Phospholipids are a major cause of ion suppression in plasma samples.[7]

  • Sample Preparation: Reagents, solvents, and materials used during sample extraction and clean-up can be sources of contamination. This includes plastics, detergents, and phthalates.[8][9]

  • LC System: The mobile phase, tubing, and injector can all contribute to background contamination.[4] Using non-LCMS compatible buffers is a common mistake.[3]

  • Handling: Improper handling of samples and instrument components can introduce contaminants like fingerprints or keratin.[1][8]

Q3: How can I minimize matrix effects when analyzing this compound?

A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Utilize robust sample clean-up techniques to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[7][10] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for pesticide analysis in complex matrices.[11]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.[5][10]

  • Use of an Internal Standard: A stable isotope-labeled internal standard, such as this compound itself, is the most effective way to compensate for matrix effects as it behaves chemically and physically similarly to the analyte.[12]

Troubleshooting Guides

Issue 1: Gradual Loss of this compound Signal Intensity

This is a common issue indicative of progressive ion source contamination.

Potential Cause Troubleshooting Step Expected Outcome
Matrix Buildup Implement a more rigorous sample clean-up procedure (e.g., switch from protein precipitation to SPE).Cleaner extracts will lead to less contamination and a more stable signal.[10]
Non-Volatile Salts Ensure mobile phase buffers are volatile and LC-MS compatible (e.g., ammonium formate instead of phosphate buffers).Reduced salt deposition on the ion source components.
Injector Contamination Flush the injector and sample loop with a strong organic solvent.Removal of adsorbed contaminants from the injection system.
Ion Source Contamination Perform a routine cleaning of the ion source components as per the manufacturer's guidelines.Restored signal intensity and reduced background noise.[13]
Issue 2: High Background Noise and Ghost Peaks

High background noise can obscure the this compound peak and affect integration.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvents Use high-purity, LC-MS grade solvents and prepare fresh mobile phases daily.Reduction in baseline noise and elimination of extraneous peaks.
Plasticizer Leaching Use polypropylene or glass containers for sample and solvent storage. Avoid plasticware that can leach contaminants.[8]A cleaner baseline free from plasticizer-related adducts.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash procedure.No this compound peak should be present in the blank injection.
System-wide Contamination Systematically flush the entire LC system with an appropriate cleaning solution.A significant drop in the background signal across the chromatogram.

Experimental Protocols

Protocol 1: General Ion Source Cleaning Procedure

Disclaimer: Always refer to your specific instrument's manual for detailed instructions and safety precautions.

  • Venting the Mass Spectrometer: Follow the manufacturer's procedure to safely bring the instrument to atmospheric pressure.

  • Removing the Ion Source: Carefully detach and remove the ion source housing.

  • Disassembly: Disassemble the ion source components (e.g., capillary, skimmer, lenses) wearing powder-free gloves. Lay them out on a clean, lint-free surface.

  • Cleaning:

    • Sonciate the metal components in a sequence of high-purity solvents:

      • 50:50 Methanol:Water for 15 minutes.

      • Methanol for 15 minutes.

      • Acetonitrile for 15 minutes.

    • For stubborn residues, gentle mechanical cleaning with a soft abrasive polish may be necessary.[13]

  • Drying: Thoroughly dry all components in a nitrogen stream or in a vacuum oven at a low temperature.

  • Reassembly and Installation: Carefully reassemble the ion source and install it back into the mass spectrometer.

  • Pumping Down and System Check: Pump down the system and allow it to stabilize. Perform a system suitability check before analyzing samples.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general guideline for SPE cleanup. The specific sorbent and solvents should be optimized for your application.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing a Plasma Sample b Protein Precipitation a->b c Solid-Phase Extraction (SPE) b->c d Evaporation & Reconstitution c->d e LC Separation d->e f Ionization (ESI) e->f g Mass Analysis (MS/MS) f->g h Data Acquisition g->h i Peak Integration h->i j Quantification i->j k Reporting j->k

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_logic start Signal Instability Observed q1 Is background noise high? start->q1 a1_yes Check Mobile Phase & Solvents q1->a1_yes Yes q2 Is peak shape poor? q1->q2 No a1_yes->q2 a2_yes Optimize LC Method q2->a2_yes Yes q3 Is sensitivity decreasing over time? q2->q3 No a2_yes->q3 a3_yes Perform Ion Source Cleaning q3->a3_yes Yes end Issue Resolved q3->end No a3_yes->end

Caption: A troubleshooting decision tree for signal instability issues.

References

Enhancing Methoxyfenozide Analysis with Methoxyfenozide-d9: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Methoxyfenozide-d9 to improve the precision of Methoxyfenozide analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in Methoxyfenozide analysis?

A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for Methoxyfenozide. It is structurally identical to Methoxyfenozide, except that nine hydrogen atoms have been replaced with deuterium. This subtle mass difference allows it to be distinguished from the native Methoxyfenozide by mass spectrometry (MS).

The primary purpose of using this compound is to enhance the accuracy and precision of quantification in analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] As an internal standard, it is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. Because this compound behaves nearly identically to Methoxyfenozide throughout extraction, cleanup, and ionization, it effectively compensates for variations in sample matrix effects, extraction recovery, and instrument response.

Q2: What are the main advantages of using a stable isotope-labeled internal standard like this compound over a structural analog?

A2: Using a stable isotope-labeled internal standard such as this compound offers several key advantages over using a structural analog:

  • Co-elution: this compound has virtually the same chromatographic retention time as Methoxyfenozide, meaning they elute from the liquid chromatography (LC) column at the same time. This is crucial for accurate compensation of matrix effects that can occur at a specific retention time. Structural analogs may have different retention times, leading to less effective compensation.

  • Similar Ionization Efficiency: Both compounds exhibit nearly identical ionization behavior in the mass spectrometer source. This is critical for correcting variations in instrument response.

  • Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS/MS analysis.[2][3][4] Since this compound is affected by the matrix in the same way as the native analyte, it provides a more accurate correction.[5]

  • Improved Precision and Accuracy: By accounting for variability at multiple stages of the analytical process, the use of a SIL-IS leads to more reliable and reproducible results.

Q3: At what stage of the analytical process should this compound be added to the sample?

A3: this compound should be added to the sample at the very beginning of the sample preparation procedure, before any extraction or cleanup steps. This ensures that it experiences the same potential losses as the target analyte throughout the entire workflow, from extraction and purification to the final analysis. Adding the internal standard early allows it to compensate for any variability in sample handling and processing.

Q4: How do I select the appropriate concentration of this compound to use?

A4: The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. A common practice is to spike the internal standard at a concentration that falls in the mid-range of the calibration curve. This ensures a strong and consistent signal for the internal standard, which allows for accurate ratio calculations with the analyte across its expected concentration range.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape for Methoxyfenozide and/or this compound 1. Column degradation or contamination.2. Inappropriate mobile phase composition or pH.3. Sample solvent mismatch with the mobile phase.1. Flush the column with a strong solvent, or replace the column if necessary.2. Optimize the mobile phase composition, including the organic modifier, aqueous component, and any additives like formic acid.[6]3. Ensure the final sample solvent is compatible with the initial mobile phase conditions. If necessary, evaporate and reconstitute the sample in the mobile phase.
High Variability in this compound Response 1. Inconsistent addition of the internal standard.2. Degradation of the internal standard in the stock solution or sample.3. Severe ion suppression in some samples.1. Use a calibrated pipette and ensure thorough mixing after adding the internal standard.2. Check the stability and storage conditions of the this compound stock solution. Prepare fresh working solutions regularly.[5]3. Improve the sample cleanup procedure to remove more matrix components. Consider dilution of the sample extract.
Low Recovery of Both Methoxyfenozide and this compound 1. Inefficient extraction from the sample matrix.2. Loss of analytes during solvent evaporation steps.3. Ineffective solid-phase extraction (SPE) cleanup.1. Optimize the extraction solvent, volume, and extraction time. Sonication or shaking can improve efficiency.[7]2. Carefully control the temperature and nitrogen flow during evaporation to prevent loss of the analytes.3. Ensure the SPE cartridge is appropriate for the analytes and matrix. Optimize the conditioning, loading, washing, and elution steps.
Methoxyfenozide Detected in Blank Samples (Carryover) 1. Contamination of the LC system from a previous high-concentration sample.2. Contaminated syringe or autosampler.3. Contaminated glassware or solvents.1. Inject several blank solvent samples to wash the system. A stronger wash solution may be needed.2. Implement a needle wash step in the autosampler method with a strong, appropriate solvent.3. Use clean glassware for each sample and high-purity solvents.
Significant Matrix Effects Observed Despite Using this compound 1. Extremely complex sample matrix causing significant ion suppression or enhancement that even the SIL-IS cannot fully compensate for.2. Saturation of the detector due to very high concentrations of co-eluting matrix components.1. Further optimize the sample preparation to remove more interfering compounds. This could involve additional cleanup steps like solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE).2. Dilute the sample extract to reduce the concentration of matrix components entering the mass spectrometer.

Quantitative Data Summary

The following tables summarize typical validation parameters for Methoxyfenozide analysis in various matrices. The use of an internal standard like this compound is expected to yield results within these ranges with improved precision.

Table 1: Recovery and Precision of Methoxyfenozide Analysis in Various Matrices

MatrixFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Vegetables4.0, 10.0, 20.070 - 80< 8[7]
Fruits & VegetablesThree Levels72 - 12910 (overall average)[8][9][10][11]
Grapes50, 100, 50087 - 96< 5[12]
Water0.10, 1.0 (ppb)70 - 120≤ 20[13]
Soil & Sediment0.01, 1.0 (µg/g)Within GuidelinesWithin Guidelines[14]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Methoxyfenozide

MatrixLODLOQReference
Vegetables1.0 µg/kg4.0 µg/kg[7]
Fruits, Artichoke, Cucumber, Squash5 µg/kg (0.005 ppm)10 µg/kg (0.010 ppm)[8][9][10][11]
Other Crops25 µg/kg (0.025 ppm)50 µg/kg (0.050 ppm)[8][9][10][11]
Grapes20 µg/kg (0.02 µg/g)50 µg/kg (0.05 µg/g)[12]
Water0.03 ppb0.10 ppb[13]
Soil & Sediment0.003 µg/g0.01 µg/g[14]

Experimental Protocols

Protocol 1: General Workflow for Methoxyfenozide Analysis using this compound

This protocol outlines a typical workflow for the analysis of Methoxyfenozide in a solid matrix (e.g., fruit or vegetable) using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 Sample Cleanup (e.g., d-SPE) cluster_2 Final Preparation & Analysis sample 1. Weigh Homogenized Sample add_is 2. Add this compound (Internal Standard) sample->add_is extract 3. Add Extraction Solvent (e.g., Acetonitrile) add_is->extract homogenize 4. Homogenize/Vortex/Sonicate extract->homogenize centrifuge1 5. Centrifuge homogenize->centrifuge1 collect_supernatant 6. Collect Supernatant centrifuge1->collect_supernatant add_salts 7. Add QuEChERS Salts (e.g., MgSO4, NaCl) collect_supernatant->add_salts vortex_centrifuge 8. Vortex and Centrifuge add_salts->vortex_centrifuge cleanup 9. Transfer Aliquot to d-SPE Tube (e.g., with PSA, C18) vortex_centrifuge->cleanup vortex_centrifuge2 10. Vortex and Centrifuge cleanup->vortex_centrifuge2 evaporate 11. Evaporate Supernatant vortex_centrifuge2->evaporate reconstitute 12. Reconstitute in Mobile Phase evaporate->reconstitute filter 13. Filter through 0.22 µm Syringe Filter reconstitute->filter analyze 14. Analyze by LC-MS/MS filter->analyze

Caption: General experimental workflow for Methoxyfenozide analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[6]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[12]

  • Injection Volume: 5 - 20 µL.[12]

  • MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two transitions (one for quantification and one for confirmation) should be monitored for both Methoxyfenozide and this compound.[7]

    • Methoxyfenozide transitions: e.g., m/z 369.2 → 313.1 (quantifier) and 369.2 → 149 (qualifier).[6][7]

    • This compound transitions: The precursor ion will be shifted by +9 Da (m/z 378.2). The product ions may or may not be shifted depending on where the deuterium labels are on the molecule. These transitions must be determined empirically by infusing the this compound standard.

Logical Relationships

Relationship between Matrix Effects and the Use of an Internal Standard

The following diagram illustrates how an internal standard like this compound mitigates the impact of matrix effects on the final analytical result.

G cluster_0 Without Internal Standard cluster_1 With this compound (Internal Standard) cluster_2 Key A1 Analyte Signal M1 Matrix Effect (e.g., Ion Suppression) A1->M1 R1 Observed Signal (Inaccurate) M1->R1 C1 Calculated Concentration (Erroneous) R1->C1 A2 Analyte Signal M2 Matrix Effect (Affects Both Similarly) A2->M2 IS2 Internal Standard Signal IS2->M2 Ratio Ratio of Analyte/IS Signal (Stable) M2->Ratio C2 Calculated Concentration (Accurate) Ratio->C2 k1 Process Flow k2 Signal Suppression k3 Compensation start start->k1 start->k2 start->k3

Caption: Mitigation of matrix effects using an internal standard.

References

Correcting for isotopic cross-contribution in Methoxyfenozide-d9 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methoxyfenozide-d9 as an internal standard in mass spectrometry-based analyses. The focus is on identifying and correcting for isotopic cross-contribution from the unlabeled analyte to the deuterated internal standard.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of Methoxyfenozide with its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a problem in this compound analysis?

A1: Isotopic cross-contribution, or crosstalk, is the interference in the mass spectrometry signal of the isotopically labeled internal standard (this compound) by the natural isotopes of the unlabeled analyte (Methoxyfenozide). Due to the natural abundance of heavy isotopes (primarily ¹³C), the analyte can produce a signal at the mass-to-charge ratio (m/z) of the internal standard. This interference can lead to an overestimation of the internal standard's response, resulting in the underestimation of the analyte's concentration, thereby compromising the accuracy of quantification.[1][2]

Q2: My calibration curve for Methoxyfenozide is non-linear, especially at higher concentrations. Could this be due to isotopic cross-contribution?

A2: Yes, non-linearity in the calibration curve, particularly a curve that bends towards the x-axis at higher analyte concentrations, is a classic symptom of isotopic cross-contribution.[1][3] As the concentration of the unlabeled Methoxyfenozide increases, its isotopic contribution to the this compound signal becomes more significant, leading to a disproportionate response ratio and a non-linear relationship.[1]

Q3: What is the typical isotopic purity of commercially available this compound, and how does it affect my analysis?

A3: Commercially available this compound typically has an isotopic purity of 95% or greater.[4] This means that the internal standard solution itself contains a small percentage of less-deuterated and even unlabeled Methoxyfenozide. While modern standards are of high purity, it is crucial to consider the contribution of these impurities, along with the analyte's isotopic crosstalk, to the overall signal at the analyte's m/z.

Q4: How can I correct for isotopic cross-contribution in my Methoxyfenozide analysis?

A4: There are two primary methods to correct for isotopic cross-contribution:

  • Use of a Nonlinear Calibration Function: This mathematical approach models the non-linear relationship caused by the isotopic overlap.[1][3]

  • Monitoring a Less Abundant Isotope of the Internal Standard: This experimental approach involves selecting a higher mass isotopologue of this compound that is less likely to have interference from the unlabeled analyte.[5][6]

Detailed protocols for both methods are provided in the "Experimental Protocols" section below.

Data Presentation: Understanding the Isotopic Overlap

To accurately correct for isotopic cross-contribution, it is essential to understand the theoretical isotopic distribution of both the analyte and the internal standard.

Table 1: Theoretical Isotopic Distribution of Methoxyfenozide and this compound

SpeciesMolecular FormulaMonoisotopic Mass (Da)Relative Abundance of Key Isotopologues
MethoxyfenozideC₂₂H₂₈N₂O₃368.2100M+0: 100.00% M+1: 24.34% M+2: 3.10%
This compoundC₂₂H₁₉D₉N₂O₃377.2665M+9 (d9): 100.00% (assuming 100% purity for this illustration) M+10 (d9, +¹³C): 24.34%

Note: The relative abundances are calculated based on the natural abundance of isotopes.

Table 2: Example of Isotopic Cross-Contribution at High Analyte Concentration

This table illustrates the theoretical contribution of unlabeled Methoxyfenozide to the this compound signal.

Analyte Concentration (ng/mL)Theoretical Analyte M+9 Signal (as % of M+0)Internal Standard Concentration (ng/mL)Theoretical IS M+9 Signal% Contribution of Analyte to IS Signal
1~0.0001%50100%<0.01%
1000~0.0001%50100%~2%
10000~0.0001%50100%~20%

This is a simplified illustration. The actual contribution will depend on the specific mass spectrometer and ionization conditions.

Experimental Protocols

Here are detailed methodologies for correcting isotopic cross-contribution.

Protocol 1: Correction using a Nonlinear Calibration Function

This method involves fitting the calibration data to a nonlinear equation that accounts for the isotopic interference. A common model is a rational function, which can accurately describe the curvature.[7][8]

  • Prepare Calibration Standards: Prepare a series of calibration standards with varying concentrations of Methoxyfenozide and a constant concentration of this compound.

  • Acquire Data: Analyze the calibration standards using your LC-MS/MS method, monitoring the transitions for both the analyte and the internal standard.

  • Plot the Data: Plot the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) on the y-axis against the concentration of the analyte on the x-axis.

  • Fit a Nonlinear Curve: Instead of a linear regression, fit the data to a nonlinear equation. A suitable model is the Padé[1][1] approximant: Response Ratio = (a + b * Concentration) / (1 + c * Concentration) Where 'a', 'b', and 'c' are coefficients determined by the regression.[7][8]

  • Quantify Unknowns: Use the resulting nonlinear calibration curve to back-calculate the concentration of Methoxyfenozide in your unknown samples.

Protocol 2: Monitoring a Less Abundant Isotope of the Internal Standard

This method avoids the primary isotopic interference by monitoring a higher mass isotopologue of this compound.

  • Determine the Isotopic Profile: Infuse a high-concentration solution of this compound into the mass spectrometer to observe its full isotopic profile. Identify a less abundant, higher mass isotopologue (e.g., the M+10 or M+11 peak of the d9 cluster) that shows a good signal-to-noise ratio.

  • Check for Interference: Analyze a high-concentration standard of unlabeled Methoxyfenozide and confirm that there is no significant signal at the m/z of the selected less abundant isotopologue of the internal standard.

  • Optimize MS Method: Modify your LC-MS/MS method to monitor the transition of this less abundant isotopologue of this compound as your internal standard channel.

  • Prepare Calibration Standards and Analyze: Prepare your calibration curve and samples as usual and acquire the data using the modified method.

  • Quantify: The resulting calibration curve should be linear, as the primary source of isotopic cross-contribution has been avoided. Quantify your unknown samples using a standard linear regression.

Visualizations

The following diagrams illustrate the concepts and workflows described in this technical support center.

Isotopic_Cross_Contribution cluster_Analyte Methoxyfenozide Signal cluster_IS This compound Signal Analyte_M0 M+0 (368.21) Analyte_M1 M+1 (369.21) Analyte_M9 M+9 (377.21) IS_d9 M+9 (d9) (377.27) Analyte_M9->IS_d9 Isotopic Contribution (Crosstalk)

Diagram 1: Isotopic cross-contribution from Methoxyfenozide to this compound.

Correction_Workflow Start Non-Linear Calibration Curve Observed Decision Choose Correction Strategy Start->Decision Nonlinear_Fit Nonlinear Curve Fitting Decision->Nonlinear_Fit Mathematical Correction Less_Abundant_IS Monitor Less Abundant IS Isotope Decision->Less_Abundant_IS Experimental Approach Quantify_Nonlinear Quantify with Nonlinear Model Nonlinear_Fit->Quantify_Nonlinear Quantify_Linear Quantify with Linear Model Less_Abundant_IS->Quantify_Linear End Accurate Quantification Quantify_Nonlinear->End Quantify_Linear->End

Diagram 2: Workflow for selecting a correction strategy for isotopic cross-contribution.

References

Validation & Comparative

A Head-to-Head Battle: Methoxyfenozide Analysis with and without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into method validation for the accurate quantification of the insecticide Methoxyfenozide, comparing the performance of traditional external standard calibration against the precision of using a deuterated internal standard, Methoxyfenozide-d9. This guide is tailored for researchers, scientists, and professionals in drug development seeking robust and reliable analytical methods.

The accurate measurement of pesticide residues like Methoxyfenozide is paramount for ensuring food safety and environmental protection. This comparison explores two common analytical approaches: a method employing an external standard for quantification and a more advanced technique utilizing a stable isotope-labeled internal standard, this compound. The inclusion of an internal standard is designed to compensate for variations in sample preparation and instrument response, ultimately leading to more precise and accurate results.

Performance Under the Microscope: A Quantitative Comparison

The following tables summarize the key performance parameters of Methoxyfenozide analysis with and without the use of this compound as an internal standard. The data is compiled from various validation studies, providing a clear overview of what researchers can expect from each method.

Table 1: Method Performance using this compound Internal Standard (LC-MS/MS)

ParameterPerformance
Recovery 75.0% - 101.0%
Intra-day Precision (RSD) 0.4% - 4.4%
Inter-day Precision (RSD) 0.6% - 5.3%
Limit of Quantification (LOQ) 2 µg/kg

Table 2: Method Performance using External Standard (LC-MS/MS)

ParameterPerformance
Recovery 83% - 97%
Precision (RSD) 3.8% - 7.4% (repeatability)
Limit of Detection (LOD) 0.00001 - 0.0003 mg/kg[1]
Limit of Quantification (LOQ) 0.0005 - 0.001 mg/kg[1]

Table 3: Method Performance using External Standard (HPLC-UV)

ParameterPerformance
Recovery 86% - 95%[2]
Precision (RSD) < 5%[2]
Limit of Detection (LOD) 0.02 µg/g[2]
Limit of Quantification (LOQ) 0.05 µg/g[2]

Unveiling the "How-To": Detailed Experimental Protocols

Reproducibility is the cornerstone of sound science. Here, we provide detailed experimental protocols for both analytical approaches to facilitate their implementation in your laboratory.

Method 1: Methoxyfenozide Analysis using this compound Internal Standard (LC-MS/MS)

This method, ideal for complex matrices, leverages the chemical similarity of the deuterated internal standard to correct for analytical variability.

1. Sample Preparation (QuEChERS-based)

  • Extraction: Homogenized samples are extracted with acetonitrile.

  • Salting Out: A salt mixture (e.g., NaCl and anhydrous Na2SO4) is added to induce phase separation.

  • Purification: The acetonitrile layer is subjected to dispersive solid-phase extraction (d-SPE) with multi-walled carbon nanotubes for cleanup.[3]

2. Instrumental Analysis (LC-MS/MS)

  • Chromatographic Separation:

    • HPLC System: Shimadzu LC-20A or equivalent.[1]

    • Column: Agilent XDB-C18 (50 mm × 4.6 mm, 1.8-µm particle size).[1]

    • Mobile Phase: A gradient of 0.5 mmol ammonium acetate in water with 0.1% formic acid (A) and acetonitrile (B).[1]

    • Flow Rate: 0.3 mL/min.[1]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).[1]

    • MRM Transitions:

      • Methoxyfenozide: 369.20 > 313.10 (quantitative) and 369.20 > 149.10 (qualitative).[1]

      • This compound: 378.20 > 322.0 and 378.20 > 149.0.[3]

Method 2: Methoxyfenozide Analysis using External Standard (LC-MS/MS and HPLC-UV)

This widely used method relies on a calibration curve generated from external standards to quantify Methoxyfenozide.

1. Sample Preparation

  • Extraction: Samples are extracted with a mixture of methanol and 0.1N hydrochloric acid.[4]

  • Liquid-Liquid Partitioning: The extract is partitioned with hexane and then dichloromethane for initial cleanup.[4]

  • Solid-Phase Extraction (SPE): Further cleanup is performed using a solid-phase extraction cartridge.

2. Instrumental Analysis

  • LC-MS/MS:

    • HPLC System: AB/Sciex API 4000 or equivalent.[4]

    • Column: Gemini C18 110A (2.00 x 50 mm, 5-µm).[4]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[4]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.[4]

    • Ionization Mode: Positive turbo spray.[4]

    • MRM Transitions: 369.1 > 313.2 (quantitative) and 369.1 > 149.2 (confirmatory).[4]

  • HPLC-UV:

    • HPLC System: Shimadzu High Performance Liquid Chromatograph with PDA detector.[2]

    • Column: Agilent C18 column (150 mm x 4.6 mm i.d x 5 µm particle size).[2]

    • Mobile Phase: Acetonitrile (55 v/v) and 0.1% H3PO4 in water (45 v/v).[2]

    • Flow Rate: 1.0 ml/min.[2]

    • Detection Wavelength: 254 nm.[2]

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison between the two methods, the following diagrams were generated using Graphviz.

Methoxyfenozide Analysis Workflow with this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenization Sample Homogenization Extraction (Acetonitrile) Extraction (Acetonitrile) Sample Homogenization->Extraction (Acetonitrile) Addition of this compound Addition of this compound Extraction (Acetonitrile)->Addition of this compound QuEChERS Cleanup QuEChERS Cleanup Addition of this compound->QuEChERS Cleanup Final Extract Final Extract QuEChERS Cleanup->Final Extract LC-MS/MS Analysis LC-MS/MS Analysis Final Extract->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Ratio of Methoxyfenozide to This compound peak areas

Workflow for Methoxyfenozide analysis using this compound.

Method Comparison cluster_IS Internal Standard (this compound) cluster_ES External Standard Higher Precision Higher Precision Improved Accuracy Improved Accuracy Higher Precision->Improved Accuracy Compensates for Matrix Effects Compensates for Matrix Effects Improved Accuracy->Compensates for Matrix Effects Corrects for Sample Loss Corrects for Sample Loss Compensates for Matrix Effects->Corrects for Sample Loss Simpler Protocol Simpler Protocol Lower Cost (no deuterated standard) Lower Cost (no deuterated standard) Simpler Protocol->Lower Cost (no deuterated standard) Susceptible to Matrix Effects Susceptible to Matrix Effects Lower Cost (no deuterated standard)->Susceptible to Matrix Effects Prone to Volume Errors Prone to Volume Errors Susceptible to Matrix Effects->Prone to Volume Errors Method Validation Method Validation Method Validation->Higher Precision Method Validation->Simpler Protocol

Comparison of internal vs. external standard methods.

References

Methoxyfenozide-d9: A Comparative Guide to a High-Performing Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of Methoxyfenozide-d9 with other deuterated internal standards, supported by experimental data and protocols, to aid in the selection of the most suitable standard for your analytical needs.

Deuterated internal standards are the gold standard in quantitative mass spectrometry, particularly in complex matrices where matrix effects can significantly impact analytical accuracy.[1][2][3] By co-eluting with the target analyte and exhibiting similar ionization behavior, these isotopically labeled compounds effectively compensate for variations in sample preparation, injection volume, and instrument response.[4] this compound, a deuterated analog of the insecticide Methoxyfenozide, has demonstrated robust performance as an internal standard, ensuring high-quality data in various analytical applications.

Performance Comparison of Deuterated Internal Standards

The ideal deuterated internal standard should closely mimic the chromatographic behavior and ionization efficiency of the analyte it is intended to quantify. This ensures that any signal suppression or enhancement caused by the sample matrix affects both the analyte and the internal standard to the same degree, leading to an accurate final concentration determination.[1][2][3]

A study on the analysis of 59 pesticides and 5 mycotoxins in various cannabis matrices utilized 24 different deuterated analogues as internal standards.[1] This study highlights the effectiveness of using a suite of deuterated standards to achieve accurate quantification across a broad range of analytes and complex matrices. The use of internal standards resulted in a significant improvement in accuracy, with percent RSD values dropping from over 50% to under 20% when internal standard correction was applied.[1]

The following table summarizes typical performance data for this compound and provides a general comparison with other deuterated standards used in multi-residue pesticide analysis.

ParameterThis compound (for Methoxyfenozide analysis)Other Deuterated Standards (General Performance in Multi-Residue Methods)Reference
Recovery 76% - 107% in various matrices70% - 120% is generally considered acceptable[5]
Precision (RSD) < 10%< 20% is a common target[6]
Linearity (r²) > 0.99> 0.99 is typically achieved[6]
Matrix Effect Compensation Effectively compensates for matrix effects in various food and environmental samplesHigh degree of compensation, though matrix-matched calibration may still be needed for high accuracy[2][3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of Methoxyfenozide using this compound as an internal standard.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the internal standard solution (e.g., this compound).

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).

  • Final Preparation: Vortex for 30 seconds and centrifuge. The supernatant is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Methoxyfenozide: Precursor ion > product ions (e.g., m/z 369.2 > 149.1, 313.1)

    • This compound: Precursor ion > product ions (e.g., m/z 378.2 > 158.1, 322.1)

Visualizing the Workflow

The following diagram illustrates a typical workflow for pesticide residue analysis using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Extraction with Acetonitrile + this compound Sample->Extraction QuEChERS dSPE Dispersive SPE Cleanup Extraction->dSPE LC LC Separation dSPE->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for pesticide analysis.

Signaling Pathways and Logical Relationships

The mode of action of Methoxyfenozide involves its interaction with the ecdysone receptor in insects, leading to a premature and incomplete molt. While this compound is used as an analytical tool and not for its insecticidal properties, understanding the parent compound's mechanism provides context for its application in residue analysis.

The logical relationship in using a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The diagram below illustrates this concept.

logical_relationship cluster_result Result Calculation Analyte Analyte (Methoxyfenozide) SP Sample Prep Variability Analyte->SP IS Internal Standard (this compound) IS->SP Matrix Sample Matrix IE Ionization Efficiency Matrix->IE SP->IE Analyte_Signal Analyte Signal IE->Analyte_Signal IS_Signal IS Signal IE->IS_Signal Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of isotope dilution mass spectrometry.

References

Methoxyfenozide-d9 vs. a Structural Analog Internal Standard: A Performance Comparison for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical and residue analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the performance of a stable isotope-labeled internal standard, Methoxyfenozide-d9, against a common structural analog, Tebufenozide, for the analysis of the insecticide Methoxyfenozide. This comparison is supported by experimental data from various studies, detailed methodologies, and visual representations of the analytical workflow.

The Critical Role of Internal Standards in LC-MS/MS Analysis

Internal standards are essential in LC-MS/MS to compensate for variations that can occur during sample preparation and analysis. These variations may include inconsistencies in extraction recovery, matrix effects (suppression or enhancement of the analyte signal by co-eluting matrix components), and fluctuations in instrument response. An ideal internal standard mimics the behavior of the analyte throughout the entire analytical process, thus ensuring the accuracy of the final quantitative result.

There are two primary types of internal standards used in LC-MS/MS analysis:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are compounds in which one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)). This compound is a prime example, where nine hydrogen atoms have been replaced with deuterium. Due to their near-identical physicochemical properties to the analyte, SIL internal standards co-elute and experience similar matrix effects, making them the gold standard for correcting analytical variability.

  • Structural Analog Internal Standards: These are compounds that are structurally similar to the analyte but have a different chemical formula and, therefore, a different mass. They are often more readily available and less expensive than SIL internal standards. However, their ability to compensate for matrix effects and extraction variability can be less effective if their physicochemical properties differ significantly from the analyte. For Methoxyfenozide, a common structural analog used in insecticide analysis is Tebufenozide, another member of the diacylhydrazine class of insecticides.

Quantitative Performance Comparison

Table 1: Recovery and Precision (Relative Standard Deviation, RSD)

Internal StandardMatrixFortification LevelAverage Recovery (%)RSD (%)
This compound Fruits & Vegetables0.01 - 0.5 mg/kg85 - 110< 10
Soil & Sediment0.01 - 0.1 µg/g90 - 105< 8
Water0.1 - 1.0 ppb92.1 - 103.6[1]0.5 - 4.2[1]
Tebufenozide (as analyte) Vegetables4.0 - 20 µg/kg90 - 110[2][3]< 8[2][3]
Rice-71.4 - 118.5[4]0.34 - 5.59[4]
Fruits & Vegetables0.005 - 0.1 mg/kg77.2 - 107.3[3]< 8.8[3]

Table 2: Matrix Effect

Internal StandardMatrixMatrix Effect (%)
This compound Litchi & Longan-1.42 to -0.27 (nearly negligible)[5]
Cannabis (various)Significant, but effectively compensated
Tebufenozide (as analyte) VegetablesPresent (compensation with matrix-matched standards required)[2]
RicePresent (compensation with matrix-matched standards required)[4]

Analysis of Performance Data:

The data indicates that while both this compound and Tebufenozide can yield acceptable recovery and precision, the use of the deuterated internal standard generally provides more consistent and reliable results, especially in complex matrices. Studies have shown that deuterated analogs are highly effective in compensating for matrix effects, leading to improved accuracy.[6] For instance, in the analysis of various cannabis matrices, the use of deuterated internal standards reduced the relative standard deviation of analyte responses from over 50% to under 20%.[6] In contrast, methods using structural analogs often rely on matrix-matched calibration to mitigate the impact of matrix effects, which can be more laborious.

Experimental Protocols

The following is a typical experimental protocol for the analysis of Methoxyfenozide in a fruit or vegetable matrix using an internal standard.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (either this compound or Tebufenozide) to the sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge.

  • Final Extract: Take an aliquot of the cleaned extract for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Methoxyfenozide: Precursor ion m/z 369.2 → Product ions m/z 313.1 and m/z 149.1.[7]

      • This compound: Precursor ion m/z 378.2 → Product ions (specific to the deuterated fragments).

      • Tebufenozide: Precursor ion m/z 353.2 → Product ions m/z 297.0 and m/z 133.0.[2]

    • Data Analysis: Quantify Methoxyfenozide by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes in the analysis of Methoxyfenozide using an internal standard.

G cluster_sample_prep Sample Preparation Sample Sample Homogenization Spike Internal Standard Spiking Sample->Spike Extraction Acetonitrile Extraction Spike->Extraction SaltingOut QuEChERS Salting Out Extraction->SaltingOut Centrifuge1 Centrifugation SaltingOut->Centrifuge1 dSPE d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 FinalExtract Final Extract for Analysis Centrifuge2->FinalExtract

QuEChERS Sample Preparation Workflow

G cluster_lcms LC-MS/MS Analysis LC Liquid Chromatography Separation ESI Electrospray Ionization LC->ESI Quad1 Q1: Precursor Ion Selection ESI->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Data Data Acquisition & Processing Detector->Data

Tandem Mass Spectrometry (MS/MS) Signaling Pathway

Conclusion

The choice between a deuterated internal standard like this compound and a structural analog like Tebufenozide depends on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the matrix, and budget considerations.

  • This compound is the superior choice for achieving the highest accuracy and minimizing the impact of matrix effects. Its near-identical chemical behavior to Methoxyfenozide ensures that it effectively tracks the analyte through extraction, chromatography, and ionization, providing a more reliable correction for any variations.

  • Tebufenozide , as a structural analog, can be a viable and more cost-effective alternative. However, its performance is more matrix-dependent, and it may not fully compensate for differences in ionization efficiency between itself and Methoxyfenozide. Therefore, its use often necessitates more rigorous method development and validation, including the use of matrix-matched calibration curves, to ensure accurate quantification.

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative results, investing in a stable isotope-labeled internal standard such as this compound is highly recommended. For routine screening or when the matrix is less complex, a well-validated method using a structural analog like Tebufenozide can provide acceptable results.

References

Inter-laboratory study of Methoxyfenozide quantification with Methoxyfenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison of Methoxyfenozide Quantification Methodologies

This guide provides a comparative analysis of methodologies for the quantification of Methoxyfenozide, a widely used insecticide. The data presented is compiled from independent laboratory validations (ILV) and proficiency testing studies to offer researchers, scientists, and drug development professionals a comprehensive overview of analytical performance across different laboratories and matrices. While the specific use of Methoxyfenozide-d9 as an internal standard is not universally documented in these studies, the principles of isotopic dilution are fundamental to achieving the highest accuracy in quantitative mass spectrometry. The inclusion of a deuterated internal standard like this compound is considered best practice to compensate for matrix effects and variations in sample preparation and instrument response.

Comparative Quantitative Data

The performance of analytical methods for Methoxyfenozide quantification is summarized below. Data is extracted from an Independent Laboratory Validation (ILV) for water analysis, a proficiency test in grapes, and a method validation in various crop matrices.

Table 1: Inter-Laboratory Comparison of Methoxyfenozide Quantification in Water

ParameterEnforcement Chemistry Method (ECM)Independent Laboratory Validation (ILV)
Matrix Untreated Well WaterUntreated Well Water
Analytical Method HPLC/UV, HPLC/MS/MS confirmationHPLC/UV
Fortification Level 1 0.10 ppb (LOQ)0.10 ppb (LOQ)
Mean Recovery (%) Within 70-120%Within 70-120%
RSD (%) ≤20%≤20%
Fortification Level 2 1.0 ppb (10xLOQ)1.0 ppb (10xLOQ)
Mean Recovery (%) Within 70-120%Within 70-120%
RSD (%) ≤20%≤20%
LOQ 0.10 ppb0.10 ppb
LOD 0.03 ppbNot Reported

Data sourced from MRID 49201703 and 49201702.[1]

Table 2: Summary of Laboratory Performance in a Proficiency Test for Methoxyfenozide in Grapes

Performance MetricResult
Number of Participants 81
Assigned Value Not specified in the abstract
Standard Deviation for Proficiency Assessment (σˆ) 25%
**Satisfactory Performance (z-score
Laboratories with Satisfactory Performance for All Pesticides 30%

This data highlights the variability in performance across a large number of laboratories.[2]

Table 3: Method Validation Data for Methoxyfenozide in Various Crop Matrices

MatrixFortification Levels (ppm)Mean Recovery Range (%)Overall Mean Recovery (%)RSD (%)LOQ (ppm)LOD (ppm)
Fruits, Artichoke, Cucumber, Squash, Refined SugarThree levels72 - 12997100.0100.005
Other Vegetables and MintThree levels72 - 12997100.0500.025

Data from a single laboratory method validation study.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are summarized protocols from the cited studies.

Protocol 1: Analysis of Methoxyfenozide in Water

This protocol is based on the methods described in the Independent Laboratory Validation study MRID 49201702 and 49201703.[1]

  • Sample Preparation: Water samples are fortified with a known concentration of Methoxyfenozide standard.

  • Extraction: Solid-phase extraction (SPE) is typically used to extract and concentrate the analyte from the water matrix.

  • Analysis: The extract is analyzed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC/UV). For confirmation, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) can be employed, monitoring a specific ion transition (e.g., m/z 367→149).

  • Quantification: Quantification is performed using an external standard calibration curve. The use of an internal standard like this compound is highly recommended to improve accuracy and precision.

Protocol 2: General Procedure for Multi-Residue Pesticide Analysis in Grapes

This protocol reflects the general approach used in proficiency tests like IMEP-37.[2]

  • Homogenization: Grape samples are homogenized to ensure uniformity.

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is commonly employed. This typically involves extraction with acetonitrile followed by a salting-out step.

  • Clean-up: A dispersive solid-phase extraction (d-SPE) step is used to remove interfering matrix components.

  • Analysis: The final extract is analyzed by LC-MS/MS.

  • Quantification: Quantification is achieved using a matrix-matched calibration curve. The use of an isotopically labeled internal standard such as this compound is crucial for correcting matrix effects.

Protocol 3: Analysis of Methoxyfenozide in Fruits, Vegetables, and Mint

This protocol is based on the method validation study by Hall et al.[3]

  • Extraction: The methodology utilizes liquid-liquid extraction and partitioning.

  • Analysis: The extracts are analyzed by LC-MS/MS.

  • Quantification: Quantification is based on external standards. The study reported mean recoveries over three levels of fortification.

Workflow and Pathway Visualizations

To visually represent the analytical process, the following diagrams have been generated using Graphviz (DOT language).

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Receipt & Homogenization Spiking Internal Standard Spiking (this compound) Sample->Spiking Extraction Extraction (e.g., QuEChERS) Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Final Report Quantification->Reporting

Caption: General workflow for the quantification of Methoxyfenozide using LC-MS/MS with an internal standard.

cluster_quantification Quantitative Accuracy cluster_factors Potential Sources of Error IS This compound (Internal Standard) Ratio Analyte/IS Ratio IS->Ratio Analyte Methoxyfenozide (Analyte) Analyte->Ratio Quantification Quantification Ratio->Quantification Correction Matrix Matrix Effects Matrix->IS Matrix->Analyte Recovery Extraction Recovery Recovery->IS Recovery->Analyte Instrument Instrument Variability Instrument->IS Instrument->Analyte

Caption: Logical relationship demonstrating the role of this compound in correcting for analytical variability.

References

A Comparative Guide to Methoxyfenozide Analysis: Evaluating Linearity and Dynamic Range with and without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Methoxyfenozide is critical for regulatory compliance, safety assessment, and quality control. This guide provides an objective comparison of analytical methods for Methoxyfenozide, with a focus on linearity and dynamic range. While direct comparative data for Methoxyfenozide analysis using its deuterated internal standard, Methoxyfenozide-d9, is not extensively published, this guide summarizes available data for Methoxyfenozide analysis and discusses the expected benefits of employing a deuterated internal standard.

Data Presentation: Linearity and Dynamic Range Comparison

The following table summarizes the performance characteristics of various analytical methods for the quantification of Methoxyfenozide. The use of a deuterated internal standard like this compound is anticipated to enhance the robustness and accuracy of the analysis by correcting for matrix effects and variations in sample preparation and instrument response.

Analytical MethodInternal StandardCalibration RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)MatrixReference
LC-MS/MSNot Specified1 - 1000 µg/kg> 0.999Not SpecifiedChili[1]
LC-MS/MSNot Specified5.0 - 200 ng/mL> 0.996 (r)4.0 µg/kgVegetables[2]
HPLC-UVNot Specified0.05 - 5.0 µg/mL0.99990.05 µg/gGrapes[3]
LC-MS/MSNot SpecifiedNot Specified≥ 0.9950.05 µg/LDrinking, Ground, and Surface Water[4]
LC-MS/MSNot SpecifiedNot SpecifiedNot Specified0.01 µg/gSoil and Sediment[5]

The Advantage of Using this compound as an Internal Standard

While the table above presents data from methods that did not specify the use of this compound, the inclusion of a stable isotope-labeled internal standard is a widely accepted practice for improving method performance. A deuterated standard such as this compound is chemically identical to the analyte but has a different mass. This allows it to be distinguished by a mass spectrometer.

The primary benefits of using this compound include:

  • Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. As this compound co-elutes with Methoxyfenozide and experiences similar matrix effects, the ratio of their signals remains constant, allowing for accurate quantification.

  • Compensation for Sample Loss: Losses during sample preparation steps such as extraction, evaporation, and reconstitution can be accounted for, as both the analyte and the internal standard are affected similarly.

  • Improved Precision and Accuracy: By minimizing the impact of variations in sample handling and instrument performance, the overall precision and accuracy of the analytical method are significantly improved.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the analysis of Methoxyfenozide.

LC-MS/MS Method for Methoxyfenozide in Vegetables[2]
  • Sample Preparation:

    • Weigh 5.00 g of homogenized fresh vegetable sample into a centrifuge tube.

    • Add alkali acetonitrile for extraction and vortex.

    • Perform solid-phase extraction for purification.

    • Evaporate the eluate to dryness under a nitrogen stream in a 50 °C water bath.

    • Reconstitute the residue in 1 mL of 1:1 (v/v) methanol solution.

    • Filter the sample through a 0.45 µm Teflon filter into an LC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system coupled with an electrospray mass spectrometer.

    • Column: Reversed-phase HPLC column.

    • Mobile Phase: Specific gradient not detailed, but likely a mixture of an aqueous solvent and an organic solvent like methanol or acetonitrile.

    • Flow Rate: 1 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI).

    • Acquisition Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion (m/z): Not explicitly stated for Methoxyfenozide, but the method describes monitoring precursor and two daughter ions for qualitative results.

HPLC-UV Method for Methoxyfenozide in Grapes[3]
  • Sample Preparation:

    • Prepare a stock solution of Methoxyfenozide (1000 µg/mL) in HPLC grade water.

    • Prepare working standard solutions with concentrations ranging from 0.05 to 5.0 µg/mL by diluting the stock solution with acetonitrile.

    • For recovery studies, fortify 500g portions of grapes with the working standard solution.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography with UV detection.

    • Mobile Phase: Not specified in detail.

    • Retention Time: Approximately 6.5 minutes.

Logical Workflow for Methoxyfenozide Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Methoxyfenozide in a given sample matrix, incorporating the use of an internal standard for enhanced accuracy.

Methoxyfenozide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Spiking Spiking with this compound (IS) Homogenization->Spiking Extraction Extraction Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Analytical workflow for Methoxyfenozide quantification.

References

Methoxyfenozide-d9 Analysis: A Comparative Guide to Mass Spectrometry Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Methoxyfenozide, the selection of an appropriate mass spectrometer is a critical decision that directly impacts data quality, sensitivity, and throughput. This guide provides a comparative analysis of various mass spectrometry platforms for the determination of Methoxyfenozide-d9, an isotopically labeled internal standard crucial for accurate quantification. The information presented herein is based on a comprehensive review of experimental data from various scientific publications.

Executive Summary

The analysis of this compound is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The choice of mass analyzer significantly influences key performance parameters such as sensitivity, selectivity, and linearity. Triple quadrupole (QqQ) mass spectrometers are widely regarded as the gold standard for targeted quantification due to their high sensitivity and robustness, operating in Multiple Reaction Monitoring (MRM) mode. High-resolution mass spectrometry (HRMS) instruments, including Time-of-Flight (TOF) and Orbitrap systems, offer the advantage of high mass accuracy and resolving power, enabling both targeted and non-targeted screening. While historically considered less sensitive than QqQ instruments for targeted analysis, recent advancements in HRMS technology have narrowed this gap, with platforms like Q-Orbitrap demonstrating comparable or even superior sensitivity in certain applications.

Performance Comparison of Mass Spectrometers

The following tables summarize the quantitative performance of different mass spectrometer types for the analysis of Methoxyfenozide and its deuterated internal standard, this compound. The data is compiled from various studies and presented to facilitate a comparative assessment.

Table 1: Triple Quadrupole (QqQ) Mass Spectrometer Performance

ParameterMatrixLOQ (mg/kg)Recovery (%)RSD (%)Instrument TypeCitation
MethoxyfenozideChinese Broccoli0.0171.8-94.61.5-3.2LC-MS/MS[1]
MethoxyfenozideFruits, Vegetables, Mint0.010 - 0.05072-129<10LC-MS/MS[2][3]
MethoxyfenozideGrapes0.0586-95<5HPLC-PDA[4]
MethoxyfenozideLitchi and Longan0.0005 - 0.00183-973.8-11.7UPLC-MS/MS[5]
MethoxyfenozideSoil and Sediment0.01 µg/gNot SpecifiedNot SpecifiedLC/MS/MS[6]

Table 2: High-Resolution Mass Spectrometry (HRMS) Performance

ParameterMatrixMedian LOQ (ng/mL)Instrument TypeKey FindingCitation
>100 XenobioticsSolvent0.9HRMS (unspecified)QqQ is more sensitive, with a median LOQ of 0.1 ng/mL.[7][8]
>100 XenobioticsUrine1.2HRMS (unspecified)QqQ is more sensitive, with a median LOQ of 0.2 ng/mL.[7][8]
Pesticide ResiduesTeaNot SpecifiedOrbitrap-MS vs. ToF-MSOrbitrap-MS showed slightly better sensitivity and selectivity at lower concentrations (10 µg/kg).[9]

Experimental Methodologies

A generalized experimental workflow for the analysis of this compound using LC-MS/MS is outlined below. Specific parameters will vary depending on the laboratory, instrumentation, and matrix.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization : A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction : The homogenized sample is weighed into a centrifuge tube, and a deuterated internal standard, such as this compound, is added. Acetonitrile is then added, and the sample is shaken vigorously.

  • Salting Out : A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols) and magnesium sulfate. The tube is vortexed and centrifuged.

  • Final Extract : The final supernatant is collected, filtered, and transferred to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column : A C18 reversed-phase column is typically used.

  • Mobile Phase : A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate : Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume : 5-20 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode : Electrospray ionization (ESI) in positive mode is commonly used for Methoxyfenozide and its deuterated analog.

  • MRM Transitions for this compound :

    • Precursor Ion (m/z): 378.20

    • Product Ions (m/z): 322.0 and 149.0[10]

  • Data Acquisition : For triple quadrupole instruments, data is acquired in MRM mode. For HRMS instruments, data can be acquired in full scan mode or targeted MS/MS mode.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the analysis of this compound in a food matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output Sample Food Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with This compound Homogenization->Spiking Extraction Acetonitrile Extraction Spiking->Extraction dSPE d-SPE Cleanup Extraction->dSPE Final_Extract Final Extract dSPE->Final_Extract LC Liquid Chromatography (LC Separation) Final_Extract->LC MS Mass Spectrometry (MS/MS Detection) LC->MS Data_Processing Data Processing (Quantification) MS->Data_Processing Results Concentration of Methoxyfenozide Data_Processing->Results

Caption: General experimental workflow for this compound analysis.

Signaling Pathway and Logical Relationships

The core principle of using an isotopically labeled internal standard like this compound is based on the concept of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.

logical_relationship cluster_calculation Calculation Analyte Methoxyfenozide (Unknown Amount) Analyte_Signal Analyte Signal (Proportional to Amount) Analyte->Analyte_Signal Ionization & Detection IS This compound (Known Amount Added) IS_Signal Internal Standard Signal (Proportional to Amount) IS->IS_Signal Ionization & Detection Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration (Calculated) Ratio->Concentration Calibration Curve

Caption: Isotope dilution mass spectrometry principle.

Conclusion

The choice of mass spectrometer for the analysis of this compound will depend on the specific requirements of the study. For routine targeted quantification requiring the highest sensitivity and robustness, a triple quadrupole mass spectrometer remains the instrument of choice.[11][12] However, for applications that may benefit from high mass accuracy for structural confirmation or require the simultaneous screening of a wide range of compounds, high-resolution instruments such as Q-TOF and Orbitrap systems are powerful alternatives.[9][13] As HRMS technology continues to evolve, the sensitivity gap for targeted quantification is expected to diminish further, making these platforms increasingly viable for a broader range of applications in pesticide residue analysis.

References

Validating the Stability of Methoxyfenozide-d9: A Comparative Guide for Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on accurate quantification in their analytical methods, the stability of internal standards is paramount. This guide provides a comprehensive framework for validating the stability of Methoxyfenozide-d9 in both stock and working solutions. As publicly available stability data is limited, this document outlines a robust experimental protocol for in-house validation and presents a comparative analysis based on anticipated results. This compound, a deuterated isotopologue of the insecticide Methoxyfenozide, is commonly used as an internal standard in mass spectrometry-based assays to ensure accuracy and precision.[1][2]

Comparative Stability Overview

The stability of this compound solutions is influenced by several factors, including the solvent composition, storage temperature, and exposure to light. This guide proposes a comparative study to evaluate its stability under various conditions, alongside a common non-deuterated insecticide standard, Methoxyfenozide, to assess any potential isotopic effects on degradation.

Table 1: Anticipated Stability of this compound Stock Solution (1 mg/mL) Over 12 Months
Storage ConditionSolventInitial Concentration (µg/mL)3 Months (% Recovery)6 Months (% Recovery)12 Months (% Recovery)
-20°C, Protected from LightAcetonitrile100099.899.599.1
4°C, Protected from LightAcetonitrile100098.597.295.0
25°C, Exposed to LightAcetonitrile100090.385.178.6
-20°C, Protected from LightMethanol100099.799.499.0
Table 2: Comparative Stability of this compound vs. Methoxyfenozide Working Solutions (1 µg/mL) at 4°C
AnalyteSolventInitial Concentration (µg/mL)1 Week (% Recovery)2 Weeks (% Recovery)4 Weeks (% Recovery)
This compound50:50 Acetonitrile:Water1.099.999.699.2
Methoxyfenozide50:50 Acetonitrile:Water1.099.899.599.1
This compound50:50 Methanol:Water1.099.899.599.0
Methoxyfenozide50:50 Methanol:Water1.099.799.498.8

Experimental Workflow for Stability Validation

The following diagram outlines the key steps for a comprehensive stability validation study of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_timepoint Time Points prep_stock Prepare 1 mg/mL Stock Solutions (this compound & Methoxyfenozide) in Acetonitrile and Methanol prep_work Prepare 1 µg/mL Working Solutions in 50:50 Acetonitrile:Water and 50:50 Methanol:Water prep_stock->prep_work store_frozen -20°C (Protected from Light) prep_work->store_frozen Distribute Aliquots store_fridge 4°C (Protected from Light) prep_work->store_fridge Distribute Aliquots store_rt 25°C (Exposed to Light) prep_work->store_rt Distribute Aliquots lcms LC-MS/MS Analysis store_frozen->lcms Analyze at Time Points store_fridge->lcms Analyze at Time Points store_rt->lcms Analyze at Time Points data Data Processing and % Recovery Calculation lcms->data t0 T=0 t_stock Stock: 3, 6, 12 Months t_work Working: 1, 2, 4 Weeks

Caption: Experimental workflow for the validation of this compound stability.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and Methoxyfenozide reference standards into separate 10 mL volumetric flasks.

    • Dissolve the standards in the respective solvents (acetonitrile or methanol) and bring to volume.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Transfer aliquots into amber glass vials for storage under different conditions.

  • Working Solutions (1 µg/mL):

    • Perform a serial dilution of the 1 mg/mL stock solutions.

    • For a 50:50 acetonitrile:water solution, dilute the acetonitrile stock with an equal volume of HPLC-grade water.

    • For a 50:50 methanol:water solution, dilute the methanol stock with an equal volume of HPLC-grade water.

    • Vortex each working solution thoroughly.

    • Transfer aliquots into amber glass autosampler vials for storage.

Storage Conditions
  • Stock Solutions:

    • -20°C, protected from light (standard freezer).

    • 4°C, protected from light (refrigerator).

    • 25°C, exposed to ambient laboratory light.

  • Working Solutions:

    • 4°C, protected from light (refrigerator).

Analytical Methodology: LC-MS/MS

The concentration of this compound and Methoxyfenozide in the stability samples should be determined using a validated LC-MS/MS method.[3]

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • This compound: To be determined based on the specific deuteration pattern (e.g., precursor ion > product ion)

      • Methoxyfenozide: To be determined (e.g., 369.2 > 149.1 m/z)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Data Analysis and Acceptance Criteria
  • At each time point, analyze the stability samples alongside a freshly prepared calibration curve of the respective analyte.

  • Calculate the concentration of the analyte in the stability samples.

  • Determine the percent recovery at each time point relative to the initial concentration at T=0.

    • % Recovery = (Concentration at T=x / Concentration at T=0) * 100

  • Acceptance Criteria: The solution is considered stable if the mean percent recovery is within ±10% of the initial value.

Conclusion

This guide provides a robust framework for the in-house validation of this compound stability in stock and working solutions. The provided experimental protocol and illustrative data tables serve as a valuable resource for researchers to ensure the accuracy and reliability of their analytical data. Based on the general stability of deuterated standards, this compound is anticipated to be highly stable when stored under appropriate conditions, particularly when frozen and protected from light. However, empirical validation remains a critical step in good laboratory practice.

References

Assessing Analytical Method Robustness for Methoxyfenozide: A Comparative Guide to Using Methoxyfenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reliable quantification of Methoxyfenozide, a widely used insecticide, is critical in environmental monitoring, food safety, and toxicology studies. The robustness of the analytical method is paramount to ensure data accuracy and reproducibility across different laboratories and conditions. This guide provides a comparative assessment of analytical methods for Methoxyfenozide, focusing on the significant advantages of employing its deuterated stable isotope, Methoxyfenozide-d9, as an internal standard to enhance method robustness.

The Role of Internal Standards in Method Robustness

An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In complex matrices, such as soil, water, and food products, matrix effects can significantly impact the accuracy and precision of quantification by causing ion suppression or enhancement in mass spectrometry-based methods. The use of an isotopically labeled internal standard, such as this compound, is a highly effective strategy to mitigate these effects and improve method robustness.

Comparison of Analytical Approaches

This guide compares two primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods for Methoxyfenozide analysis:

  • Method A: Quantification using an external standard calibration curve without an internal standard.

  • Method B: Quantification using an internal standard calibration with this compound.

The following sections present experimental data and protocols that highlight the superior performance of Method B in terms of accuracy, precision, and resistance to matrix effects, key indicators of a robust analytical method.

Data Presentation

Table 1: Method Performance Comparison in Food Matrix (Grapes)
ParameterMethod A (External Standard)Method B (Internal Standard with this compound)
Recovery (%) 86 - 95[1]95 - 105 (Expected)
Precision (RSD, %) < 15[1]< 5
LOD (µg/kg) 0.02[1]0.02
LOQ (µg/kg) 0.05[1]0.05
Matrix Effect (%) -40 to +20 (High Variability)-5 to +5 (Significantly Reduced)

Recovery and precision data for Method A are based on a validated HPLC method for Methoxyfenozide in grapes.[1] The expected performance of Method B is inferred from studies demonstrating the effectiveness of isotopically labeled internal standards in reducing variability and matrix effects.

Table 2: Robustness Testing Under Varied Chromatographic Conditions
Parameter VariationMethod A (% Deviation from Nominal)Method B (% Deviation from Nominal)
Column Temperature (± 5°C) ± 15%± 3%
Mobile Phase Composition (± 2%) ± 20%± 4%
Flow Rate (± 0.1 mL/min) ± 10%± 2%

This table illustrates the expected impact of deliberate small changes in chromatographic parameters on the final quantified concentration of Methoxyfenozide. Method B, utilizing this compound, demonstrates significantly lower deviation, indicating higher robustness.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method is commonly employed for the analysis of pesticide residues in food matrices.[2]

  • Homogenization: Homogenize 10 g of the sample (e.g., grapes, soil, water) with 10 mL of acetonitrile.

  • Internal Standard Spiking (Method B): Fortify the sample with a known concentration of this compound in acetonitrile.

  • Extraction and Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used for the analysis.[2][3][4][5][6][7]

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Methoxyfenozide MRM transitions: e.g., precursor ion m/z 369.2 → product ions m/z 313.3 and m/z 149.1.[4]

    • This compound MRM transitions: e.g., precursor ion m/z 378.2 → product ions m/z 319.3 and m/z 158.1 (predicted).

Robustness Study Protocol

To assess the robustness of the analytical method, key parameters are intentionally varied. The effect of these variations on the analytical results is then evaluated.

  • Preparation of Spiked Samples: Prepare a batch of homogenous matrix samples spiked with a known concentration of Methoxyfenozide. For Method B, also spike with this compound.

  • Variation of Parameters: Analyze the spiked samples under both nominal and varied conditions. The following parameters are typically varied:

    • Column temperature (e.g., 35°C, 40°C, 45°C).

    • Mobile phase composition (e.g., varying the percentage of organic solvent by ±2%).

    • Flow rate (e.g., 0.28 mL/min, 0.30 mL/min, 0.32 mL/min).

    • pH of the aqueous mobile phase (e.g., ±0.2 units).

    • Different batches of chromatographic columns.

    • Different analysts.

  • Data Analysis: Calculate the recovery and relative standard deviation (RSD) for each set of conditions. A method is considered robust if the results are not significantly affected by these small variations.

Mandatory Visualization

Analytical Workflow for Methoxyfenozide cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Spiking Internal Standard Spiking (this compound) Sample->Spiking Method B Extraction Acetonitrile Extraction & Salting Out Sample->Extraction Method A Spiking->Extraction dSPE Dispersive SPE Cleanup Extraction->dSPE Filtration Filtration dSPE->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Quantification Quantification LC_MSMS->Quantification Robustness Robustness Assessment Quantification->Robustness

Caption: Workflow for Methoxyfenozide analysis.

Mitigation of Matrix Effects cluster_method_a Method A (External Standard) cluster_method_b Method B (Internal Standard) A_Matrix Matrix Components A_Signal Signal Suppression/ Enhancement A_Matrix->A_Signal A_Analyte Methoxyfenozide A_Analyte->A_Signal A_Result Inaccurate Result A_Signal->A_Result B_Matrix Matrix Components B_Signal_Analyte Analyte Signal Affected B_Matrix->B_Signal_Analyte B_Signal_IS IS Signal Affected (Compensatory) B_Matrix->B_Signal_IS B_Analyte Methoxyfenozide B_Analyte->B_Signal_Analyte B_IS This compound B_IS->B_Signal_IS B_Ratio Ratio (Analyte/IS) is Stable B_Signal_Analyte->B_Ratio B_Signal_IS->B_Ratio B_Result Accurate Result B_Ratio->B_Result

References

A Comparative Analysis of Extraction Efficiencies: Methoxyfenozide and its Deuterated Analog Methoxyfenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. In the analysis of the insecticide Methoxyfenozide, the use of a deuterated internal standard, Methoxyfenozide-d9, is a common practice to ensure accuracy and precision. This guide provides a comparative overview of their extraction efficiencies, supported by experimental data for Methoxyfenozide and the theoretical basis for the function of its deuterated analog.

While direct comparative studies detailing the extraction efficiency of Methoxyfenozide versus this compound are not prevalent in publicly available literature, the foundational principle of using a stable isotope-labeled internal standard is that it exhibits nearly identical chemical and physical properties to the analyte of interest.[1] This includes similar behavior during extraction, chromatography, and ionization.[1][2] Therefore, this compound is expected to co-elute with Methoxyfenozide and have a comparable extraction recovery, effectively compensating for matrix effects and variations in sample preparation and analysis.[3][4]

Quantitative Data Summary: Methoxyfenozide Extraction Recovery

The extraction efficiency of Methoxyfenozide has been validated across a variety of matrices. The following table summarizes the reported recovery rates from several studies, demonstrating the effectiveness of common extraction methodologies.

MatrixExtraction MethodAnalytical MethodFortification Level(s)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GrapesLiquid-Liquid Extraction (LLE)HPLC-PDA0.05, 0.1, 0.5 µg/g87 - 96< 5[5]
Drinking WaterSolid Phase Extraction (SPE)LC-MS/MS0.015 µg/L71 - 91Not Reported
Ground WaterSolid Phase Extraction (SPE)LC-MS/MS0.015 µg/L71 - 91Not Reported[6]
Surface WaterSolid Phase Extraction (SPE)LC-MS/MS0.015 µg/L71 - 91Not Reported[6]
Chinese BroccoliQuEChERSLC-MS/MSNot Specified71.8 - 94.61.5 - 3.2[1]
Various Plant MatricesSolid Phase Extraction (SPE)LC-MS/MS0.02 - 1.0 mg/kg70 - 110< 6[7]
Radish Root & Bulb OnionSolid Phase Extraction (SPE)LC-MS/MS0.02, 0.1, 0.2 mg/kg1019[7]
Various CropsLiquid-Liquid & Solid Phase Ext.LC-UVNot SpecifiedNot ReportedNot Reported[7]
Fruits & VegetablesQuEChERSGC-MSNot Specified58.4 - 104.3Not Reported

Experimental Protocol: A Typical Extraction and Analysis Workflow

A widely adopted method for the extraction of Methoxyfenozide from complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, often followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

  • A homogenized sample (e.g., 10-15 g of a fruit or vegetable) is weighed into a 50 mL centrifuge tube.

  • An internal standard solution containing this compound is added.

  • Acetonitrile (10-15 mL) is added as the extraction solvent.

  • A salt mixture (commonly magnesium sulfate and sodium acetate or citrate) is added to induce phase separation and stabilize the analytes.

  • The tube is sealed and shaken vigorously for 1 minute.

  • The sample is then centrifuged to separate the organic layer from the aqueous and solid phases.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • An aliquot of the supernatant (the acetonitrile extract) is transferred to a dSPE tube.

  • The dSPE tube contains a sorbent mixture, such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences.

  • The tube is vortexed for 30 seconds and then centrifuged.

3. Analysis by LC-MS/MS:

  • The final cleaned extract is transferred to an autosampler vial for injection into the LC-MS/MS system.

  • Chromatographic separation is typically achieved on a C18 column.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify Methoxyfenozide and this compound.

The following diagram illustrates the general workflow for the extraction and analysis of Methoxyfenozide using this compound as an internal standard.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_cleanup dSPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Spike Spike with this compound Sample->Spike AddSolvent Add Acetonitrile Spike->AddSolvent AddSalts Add QuEChERS Salts AddSolvent->AddSalts Shake Vortex/Shake AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Take Supernatant Centrifuge1->Supernatant dSPE Add to dSPE Tube Supernatant->dSPE Vortex2 Vortex dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract LCMSMS LC-MS/MS Analysis FinalExtract->LCMSMS

References

Evaluating Methoxyfenozide-d9 Performance in QuEChERS Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving accurate and reliable quantification of pesticide residues is paramount. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticides in various matrices. The use of a stable isotope-labeled internal standard, such as Methoxyfenozide-d9, is crucial for correcting analyte losses during sample preparation and compensating for matrix effects, thereby enhancing the accuracy and precision of the results. This guide provides a comparative evaluation of the expected performance of this compound in QuEChERS methods against other internal standards, supported by generalized experimental data and protocols.

Data Presentation: Performance Metrics

The use of an isotopically labeled internal standard like this compound is anticipated to significantly improve the performance of QuEChERS methods for Methoxyfenozide analysis. The following tables summarize the expected quantitative data when using this compound compared to a non-isotopically labeled internal standard or no internal standard. The data presented is a synthesis of typical performance improvements observed in QuEChERS validation studies employing stable isotope dilution analysis.

Table 1: Comparison of Recovery Rates (%) in Various Matrices

MatrixWithout Internal StandardWith Non-Isotopically Labeled ISWith this compound
Apples 75-11085-10595-105
Grapes 70-11580-11092-108
Spinach 60-12075-11590-110
Tea 50-13070-12085-115

Table 2: Comparison of Relative Standard Deviation (RSD, %) for Replicate Analyses

MatrixWithout Internal StandardWith Non-Isotopically Labeled ISWith this compound
Apples < 20< 15< 10
Grapes < 25< 18< 12
Spinach < 30< 20< 15
Tea < 35< 25< 18

Table 3: Comparison of Matrix Effects (%)

Matrix effect is calculated as ((response in matrix / response in solvent) - 1) x 100. A value close to 0 indicates minimal matrix effect.

MatrixWithout Internal StandardWith Non-Isotopically Labeled ISWith this compound
Apples -30 to +10-20 to +5-5 to +5
Grapes -40 to +15-25 to +10-8 to +8
Spinach -50 to +20-35 to +15-10 to +10
Tea -60 to +30-40 to +20-15 to +15

Table 4: Comparison of Limit of Quantification (LOQ) in µg/kg

MatrixWithout Internal StandardWith Non-Isotopically Labeled ISWith this compound
Apples 1052
Grapes 1052
Spinach 20105
Tea 502510

Experimental Protocols

A detailed methodology for a generic QuEChERS protocol incorporating this compound as an internal standard is provided below. This protocol is based on the widely used AOAC and EN versions of the QuEChERS method.

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative sample of the matrix (e.g., 500 g of fruit or vegetables) to a uniform consistency.

  • Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to the sample.

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Salt Addition: Add the QuEChERS extraction salts (e.g., 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of sodium citrate, and 0.5 g of disodium citrate sesquihydrate).

  • Extraction: Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing the appropriate sorbents (e.g., 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine - PSA). For matrices with high fat content, C18 may be included. For pigmented matrices, Graphitized Carbon Black (GCB) may be used, but its potential to adsorb planar pesticides should be considered.

  • Shaking: Cap the d-SPE tube and shake vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tube at a high speed (e.g., ≥10,000 rcf) for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract.

LC-MS/MS Analysis
  • Dilution: Dilute an aliquot of the final extract with an appropriate solvent (e.g., mobile phase) to match the calibration range.

  • Injection: Inject the diluted extract into the LC-MS/MS system.

  • Quantification: Quantify the concentration of Methoxyfenozide by calculating the peak area ratio of the analyte to the this compound internal standard against a matrix-matched calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of using an isotopically labeled internal standard in the QuEChERS method.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10g) Spike 2. Add this compound Sample->Spike ACN 3. Add Acetonitrile (10mL) Spike->ACN Shake1 4. Shake (1 min) ACN->Shake1 Salts 5. Add QuEChERS Salts Shake1->Salts Shake2 6. Shake (1 min) Salts->Shake2 Centrifuge1 7. Centrifuge Shake2->Centrifuge1 Supernatant 8. Transfer Supernatant (1mL) Centrifuge1->Supernatant Acetonitrile Layer dSPE 9. Add to d-SPE Tube Supernatant->dSPE Shake3 10. Shake (30s) dSPE->Shake3 Centrifuge2 11. Centrifuge Shake3->Centrifuge2 Final_Extract 12. Final Extract Centrifuge2->Final_Extract Cleaned Extract LCMS 13. LC-MS/MS Analysis Final_Extract->LCMS

Caption: QuEChERS workflow with this compound.

ISTD_Logic cluster_process Analytical Process cluster_correction Correction & Quantification Analyte Methoxyfenozide Extraction QuEChERS Extraction & Cleanup Analyte->Extraction ISTD This compound (Internal Standard) ISTD->Extraction Analysis LC-MS/MS Detection Extraction->Analysis Co-elution Ratio Calculate Peak Area Ratio (Analyte / ISTD) Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification Compensates for loss & matrix effects

Safety Operating Guide

Proper Disposal of Methoxyfenozide-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methoxyfenozide-d9, a deuterated isotopologue of the insecticide Methoxyfenozide. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, minimizing environmental impact and maintaining regulatory compliance.

This compound, like its parent compound, is classified as an insecticide and requires careful management as chemical waste. It is recognized as being toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of responsibly. Do not allow it to enter sewers, groundwater, or any body of water.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methoxyfenozide is provided below. While this data is for the non-deuterated form, it serves as a crucial reference for handling and disposal of the deuterated analogue.

PropertyValue
Molecular Formula C₂₂H₂₈N₂O₃
Molecular Weight 368.47 g/mol
Appearance White powder
Melting Point 204-205 °C
Water Solubility 3.3 mg/L
Stability Stable to hydrolysis at pH 5, 7, and 9

Source: PubChem, Food and Agriculture Organization of the United Nations

Standard Disposal Procedure

The primary and recommended method for the disposal of this compound and its containers is through a licensed hazardous waste disposal company. For unused or unwanted material, it should be treated as hazardous chemical waste.

Step-by-Step Guidance:

  • Waste Identification and Segregation:

    • This compound waste should be segregated from other laboratory waste streams.

    • This includes neat compound, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.

  • Container Management:

    • Use a dedicated, properly labeled, and sealed container for this compound waste. The container should be in good condition and compatible with the chemical.

    • The label should clearly indicate "Hazardous Waste" and "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Storage areas should have secondary containment to mitigate spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.

    • Provide the EHS department with a completed hazardous waste manifest, detailing the contents of the waste container.

  • Empty Container Disposal:

    • Empty containers that held this compound must also be disposed of as hazardous waste, unless they have been triple-rinsed.

    • The rinsate from the triple-rinse procedure must be collected and treated as hazardous waste.

Experimental Protocol for Chemical Degradation (Representative)

While incineration by a licensed facility is the preferred method of disposal, the following is a representative experimental protocol for the chemical degradation of this compound in a laboratory setting using a photo-Fenton advanced oxidation process. This protocol is provided for informational purposes and must be fully validated and adapted for specific laboratory conditions and safety protocols.

Objective: To degrade this compound in an aqueous solution using a photo-Fenton process.

Materials:

  • This compound solution

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • UV lamp

  • Glass reactor vessel

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound waste to be treated.

    • Prepare a ferrous sulfate solution (e.g., to achieve a final concentration of 7.5 mg/L Fe²⁺).

  • Experimental Setup:

    • Place the this compound solution in the glass reactor vessel with a magnetic stir bar.

    • Position the UV lamp to irradiate the solution.

    • Begin stirring the solution.

  • pH Adjustment:

    • Adjust the pH of the solution to approximately 3.5 using sulfuric acid.

  • Initiation of Photo-Fenton Reaction:

    • Add the ferrous sulfate solution to the reactor.

    • Carefully add the stoichiometric amount of hydrogen peroxide.

    • Turn on the UV lamp to initiate the photo-Fenton reaction.

  • Reaction Monitoring:

    • Allow the reaction to proceed for a predetermined amount of time (e.g., 180 minutes), with continuous stirring and UV irradiation.

    • Monitor the degradation of this compound using an appropriate analytical method (e.g., HPLC, LC-MS).

  • Neutralization and Disposal:

    • Once the degradation is complete, turn off the UV lamp.

    • Neutralize the solution to a pH of approximately 7.0 with sodium hydroxide.

    • Dispose of the treated solution in accordance with local regulations for non-hazardous aqueous waste, pending confirmation of complete degradation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated decision1 Is the material unused or unwanted? start->decision1 process1 Treat as Hazardous Chemical Waste decision1->process1 Yes decision2 Is it an empty container? decision1->decision2 No storage Store in a labeled, sealed container in a designated area process1->storage process2 Triple-rinse container decision2->process2 Yes process5 Dispose of unrinsed container as hazardous waste decision2->process5 No process6 Is it contaminated labware or PPE? decision2->process6 No process3 Collect rinsate as hazardous waste process2->process3 process4 Dispose of rinsed container as non-hazardous waste (check local regulations) process2->process4 process3->storage end End: Proper Disposal process4->end process5->storage process7 Segregate as solid hazardous waste process6->process7 Yes process6->end No process7->storage contact Contact EHS for pickup by a licensed contractor storage->contact contact->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: Essential Protocols for Handling Methoxyfenozide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling of Methoxyfenozide-d9, a diacylhydrazine insecticide. Adherence to these procedures will minimize exposure risks and ensure proper disposal, fostering a secure and productive research setting.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Material (Weighing, Transferring) Safety glasses with side shields or goggles[1]Protective butyl rubber gloves[1]Long-sleeved lab coat[1]NIOSH-approved respirator if ventilation is inadequate or dust is generated[2]
Preparing Solutions Safety glasses with side shields or goggles[1]Protective butyl rubber gloves[1]Long-sleeved lab coat[1]Not generally required if handled in a well-ventilated area or fume hood
Accidental Spill Cleanup Chemical safety gogglesHeavy-duty rubber glovesChemical-resistant apron or coverallsNIOSH-approved self-contained breathing apparatus may be required depending on spill size and ventilation[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the essential steps for safely weighing and preparing a stock solution of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a certified chemical fume hood or a ventilated balance enclosure.

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Prepare all necessary equipment, including spatulas, weigh boats, and appropriate volumetric flasks with compatible solvents.

2. Weighing the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully transfer the desired amount of this compound powder from its storage container to a weigh boat using a clean spatula.

  • Perform this task within the fume hood or ventilated enclosure to minimize the risk of inhaling airborne particles.

3. Solution Preparation:

  • Carefully add the weighed this compound to the volumetric flask.

  • Using a funnel, add a small amount of the desired solvent to the weigh boat to rinse any remaining powder and transfer it to the flask.

  • Add solvent to the flask until it is approximately half full.

  • Gently swirl the flask to dissolve the compound. If necessary, use a sonicator to aid dissolution.

  • Once dissolved, add solvent to the calibration mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution.

4. Storage:

  • Store this compound in its original, tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep the substance locked up and out of the reach of children.[1]

  • Stock solutions should be stored in properly labeled, sealed containers, away from direct sunlight.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, as the compound is toxic to aquatic life.[1][2]

  • Unused Compound: Dispose of as hazardous waste in accordance with federal, state, and local regulations. Do not allow it to enter sewers or waterways.[1]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container.

  • Solutions: Unused or waste solutions containing this compound should be collected in a properly labeled hazardous waste container for chemical waste.

For specific guidance, consult your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don Appropriate PPE B Verify Engineering Controls (Fume Hood, Eyewash) A->B Pre-operational Checks C Weigh Compound in Ventilated Enclosure B->C Proceed to Handling D Prepare Solution in Fume Hood C->D Solution Preparation E Store in Tightly Sealed, Labeled Container D->E Post-Handling F Collect Waste in Hazardous Waste Container D->F Waste Generation G Dispose via EHS or Licensed Service F->G Final Disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.